3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Description
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Properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-4-11-9-8(6)7(5-12)2-3-10-9/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCHXAGWURZGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde: A Cornerstone Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary:
This technical guide addresses the chemical properties, synthesis, and applications of key intermediates based on the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole. Initial investigation for the specific derivative, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde , revealed that it is not a commercially available or well-documented compound, with no assigned CAS number found in comprehensive chemical databases.
Therefore, this guide is centered on its parent compound, 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS No. 728034-12-6) . This molecule is a critical and versatile building block in medicinal chemistry, particularly for the development of targeted therapies. We will provide a thorough analysis of its properties, a robust and plausible synthetic protocol, and a discussion of its reactivity.
Crucially, this whitepaper also includes a dedicated section that leverages expert chemical principles to propose a viable synthetic strategy for the novel 3-methyl derivative and discusses the predicted impact of this substitution on the molecule's physicochemical and pharmacological properties. This provides a forward-looking perspective for researchers interested in exploring new chemical space around this privileged scaffold.
Core Compound Profile: 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a bioisostere of indole and purine, allowing it to function as a highly effective "hinge-binding" motif in numerous protein kinase inhibitors.[1][2] The introduction of a carbaldehyde group at the 4-position of the pyridine ring provides a versatile chemical handle for elaboration into a diverse array of downstream compounds.
Chemical Structure and Properties
The structure combines an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The aldehyde at C4 acts as a key point for synthetic diversification.
Caption: Structure of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
Table 1: Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde
| Property | Value | Source(s) |
| CAS Number | 728034-12-6 | [3][4] |
| Molecular Formula | C₈H₆N₂O | |
| Molecular Weight | 146.15 g/mol | [3] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Purity | ≥97% | |
| Storage Conditions | 2-8°C, Inert atmosphere, Refrigerated | |
| SMILES | O=Cc1c2c([nH]c2)ncc1 | [3] |
| InChI Key | IEPOMBHPYZJZNR-UHFFFAOYSA-N |
Synthesis and Experimental Protocol
While specific literature detailing the synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is sparse, a highly plausible and efficient route is the direct formylation of the parent 7-azaindole scaffold using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[5][6][7] The reaction proceeds via electrophilic aromatic substitution. Although the pyrrole ring is generally more nucleophilic, formylation can be directed to the pyridine ring under specific conditions. A more controlled, modern approach would involve directed ortho-metalation. However, for the purpose of this guide, we will detail the Vilsmeier-Haack approach due to its historical and practical significance.
Caption: Plausible synthesis of the target compound via Vilsmeier-Haack reaction.
Detailed Step-by-Step Protocol (Illustrative)
This protocol is a representative procedure based on established Vilsmeier-Haack formylation methodologies for heteroaromatic compounds.[8]
-
Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1H-pyrrolo[2,3-b]pyridine (7-azaindole, 1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching and Workup: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice. Basify the aqueous solution by slowly adding a saturated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9 to hydrolyze the intermediate iminium salt.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
Applications in Drug Discovery: A Versatile Scaffold
The aldehyde functionality at the C4 position is not an endpoint but a strategic starting point for building molecular complexity. It serves as a crucial electrophilic handle for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for screening.
Caption: A plausible multi-step synthesis for the novel 3-methyl derivative.
Synthetic Rationale:
-
Starting Material: Begin with a pyridine derivative such as 4-bromo-2-nitro-3-methylpyridine. The nitro group is essential for the Bartoli reaction, and the bromine atom at the 4-position serves as a handle for the future introduction of the aldehyde.
-
Pyrrole Ring Formation: A Bartoli indole synthesis, reacting the nitropyridine with an excess of a vinyl Grignard reagent, would construct the fused pyrrole ring to yield 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Introduction of the Aldehyde: The bromine at C4 can then be converted to the aldehyde. A standard method is a metal-halogen exchange using an organolithium reagent (like n-BuLi) at low temperature, followed by quenching the resulting aryllithium species with DMF to install the formyl group after aqueous workup.
Predicted Properties and Impact of the C3-Methyl Group
The introduction of a methyl group at the C3 position is predicted to have several key effects:
-
Increased Lipophilicity: The methyl group will increase the molecule's lipophilicity (logP), which can significantly impact its pharmacokinetic properties, such as cell membrane permeability, solubility, and metabolism.
-
Steric Influence: The methyl group adjacent to the pyrrole nitrogen may provide a steric shield, potentially influencing N-H binding interactions with target proteins. It could also enforce a specific conformation of adjacent substituents, which can be crucial for optimizing binding affinity.
-
Electronic Effects: As an electron-donating group, the methyl substituent will slightly increase the electron density of the pyrrole ring, which could modulate the pKa of the 7-azaindole nitrogen and its hydrogen bonding capabilities.
-
Blocking of Metabolism: The C3 position can be a site of oxidative metabolism. Introducing a methyl group here blocks that metabolic pathway, potentially increasing the compound's half-life in vivo.
Safety and Handling
Based on the safety data for the parent compound, 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, appropriate precautions should be taken.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P301+P317 (IF SWALLOWED: Get medical help), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate protective gloves, safety glasses, and a lab coat.
Conclusion
1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde is a high-value chemical intermediate whose strategic importance is derived from the proven success of the 7-azaindole scaffold in drug discovery. Its aldehyde functionality provides a reliable entry point for the synthesis of diverse and complex molecules targeting critical disease pathways, particularly in oncology and immunology.
While its 3-methyl derivative remains a novel synthetic target, the strategic challenges and potential benefits associated with its synthesis offer a compelling direction for future research. The predicted modulation of lipophilicity, steric profile, and metabolic stability by the C3-methyl group exemplifies the rational design principles that drive the evolution of new therapeutic agents. This guide provides both the established knowledge on a key building block and a scientifically grounded roadmap for its future exploration.
References
-
Hatcher, C. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1334–1339. [Link]
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RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link] [9]9. ResearchGate. (n.d.). Preparation of 7‐azaindoline and 7‐azaindole via 3‐methylpyridine. Retrieved February 15, 2026, from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. vol 17, issue 2, 123-128. [Link] [5]13. Mushtaq, N., et al. (2010). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 23(3), 327-331. [Link] [1]14. Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link] [6]15. PubMed. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 1993-2004. [Link] [10]16. Whisler, M. C., et al. (2004). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organic Letters, 6(16), 2651–2654. [Link]
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Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism. Retrieved February 15, 2026, from [Link]
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SlidePlayer. (2020). Aromatic Electrophilic substitution. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved February 15, 2026, from [Link] [11]29. Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved February 15, 2026, from [Link]
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YouTube. (2023). Electrophilic substitution reaction in indole. Retrieved February 15, 2026, from [Link]
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The Strategic Importance of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged as a "privileged structure." Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a cornerstone in the design of novel therapeutics. This guide focuses on a specific, strategically important derivative: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde . We will delve into its fundamental properties, plausible synthetic routes, and its significant potential in the development of next-generation targeted therapies.
Core Physicochemical and Structural Attributes
| Property | Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Chemical Structure | (See Figure 1) |
| Core Scaffold | 7-Azaindole (Pyrrolo[2,3-b]pyridine) |
| Key Functional Groups | Aldehyde, Methyl, Pyrrole NH, Pyridine Nitrogen |
The strategic placement of the methyl group at the 3-position and the carbaldehyde at the 4-position offers medicinal chemists a rich platform for diversification. The methyl group can provide beneficial steric interactions within a protein's binding pocket and can enhance metabolic stability. The aldehyde functionality serves as a versatile chemical handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the exploration of a vast chemical space.
Figure 1: Chemical Structure of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
A 2D representation of the 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde molecule.
The Significance of the 7-Azaindole Scaffold in Medicinal Chemistry
The 7-azaindole core is a bioisostere of indole, meaning it has similar steric and electronic properties, allowing it to mimic indole in biological systems while offering distinct advantages. The introduction of a nitrogen atom into the six-membered ring can modulate the molecule's physicochemical properties, such as its dipole moment and hydrogen bonding capacity, which can lead to improved potency and pharmacokinetic profiles.[1]
Derivatives of 7-azaindole have shown a remarkable range of biological activities, including analgesic, anti-inflammatory, and hypotensive effects.[2] More recently, this scaffold has gained significant prominence in the development of kinase inhibitors for cancer therapy.[1][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 7-azaindole moiety has proven to be an effective hinge-binding motif in numerous kinase inhibitors.[3]
Proposed Synthetic Pathway
While a specific, documented synthesis for 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is not readily found in the literature, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the functionalization of the 7-azaindole core. The following workflow outlines a potential multi-step synthesis, starting from a commercially available precursor.
Figure 2: Proposed Synthetic Workflow
Sources
The Pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyridine Scaffold
In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that demonstrate the ability to bind to a variety of biological targets, leading to a broad spectrum of therapeutic applications. The significance of the pyrrolo[2,3-b]pyridine core lies in its structural resemblance to endogenous purines, which are fundamental components of DNA and RNA and play critical roles in cellular signaling.[1] This mimicry allows derivatives of this scaffold to interact with a wide array of biological targets, including enzymes like kinases, receptors, and even nucleic acids themselves.[1] Consequently, these compounds have been extensively investigated for their potential in treating a diverse range of diseases, from cancer and infectious diseases to neurodegenerative and inflammatory conditions.[1][2]
The versatility of the pyrrolo[2,3-b]pyridine core is further enhanced by its synthetic tractability. The core structure provides multiple sites for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability is crucial in the iterative process of drug design and optimization, enabling chemists to develop compounds with improved potency, selectivity, and drug-like characteristics.[3] This guide will provide a comprehensive overview of the diverse biological activities of pyrrolo[2,3-b]pyridine derivatives, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy.
I. The Pyrrolo[2,3-b]pyridine Core in Oncology: A Multi-Targeted Approach
The dysregulation of cellular signaling pathways is a hallmark of cancer, and protein kinases are central players in these aberrant processes. The pyrrolo[2,3-b]pyridine scaffold has proven to be a particularly effective framework for the design of potent and selective kinase inhibitors.[2][4] Its ability to mimic the adenine core of ATP allows these compounds to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity.
A. Targeting BRAF in Melanoma
Mutations in the BRAF kinase, particularly the V600E mutation, are prevalent in a significant portion of melanomas. Several FDA-approved drugs for metastatic melanoma are based on the pyrrolo[2,3-b]pyridine scaffold.[5][6] These inhibitors have demonstrated significant clinical efficacy in patients with BRAF-mutant tumors.[6]
-
Mechanism of Action: Pyrrolo[2,3-b]pyridine-based BRAF inhibitors act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream targets in the MAPK/ERK signaling pathway. This inhibition leads to decreased cell proliferation and the induction of apoptosis in cancer cells.
A study focused on the design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600E BRAF identified compounds with potent inhibitory effects.[5] For instance, compounds 34e and 35 from this study showed IC50 values of 0.085 µM and 0.080 µM, respectively, against V600E BRAF.[5]
B. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[7][8] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs.[7][8]
-
Structure-Activity Relationship (SAR): Research has shown that modifications at different positions of the pyrrolo[2,3-b]pyridine core can significantly impact potency and selectivity. For example, the introduction of a trifluoromethyl group at the 5-position of the scaffold was found to form a crucial hydrogen bond with a glycine residue in the kinase domain, enhancing inhibitory activity.[8]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [8] |
Table 1: In vitro inhibitory activities of a potent pyrrolo[2,3-b]pyridine-based FGFR inhibitor.
C. Multi-Targeted Kinase Inhibition
The development of multi-targeted kinase inhibitors (MTKIs) is a promising strategy in cancer therapy to overcome drug resistance and target multiple oncogenic pathways simultaneously. The pyrrolo[2,3-b]pyridine scaffold has been utilized to create focused MTKIs with activity against kinases involved in both tumorigenesis and angiogenesis, such as ABL, SRC, and VEGFR2.[4][9]
D. Cyclin-Dependent Kinase 8 (CDK8) Inhibition in Colorectal Cancer
CDK8 is a key oncogene in colorectal cancer, and its inhibition presents a viable therapeutic strategy. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, demonstrating significant tumor growth inhibition in in-vivo models of colorectal cancer.[10] This compound was found to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and cell cycle arrest.[10]
II. Neurodegenerative Diseases: Targeting Kinases in Alzheimer's Disease
The hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, is a pathological hallmark of Alzheimer's disease. Glycogen synthase kinase 3β (GSK-3β) is a key enzyme involved in this process, making it an attractive therapeutic target.[11][12]
Recent studies have identified potent and selective pyrrolo[2,3-b]pyridine-based inhibitors of GSK-3β.[11][12][13]
-
Mechanism of Action: These inhibitors typically act as ATP-competitive inhibitors of GSK-3β. By blocking the activity of this kinase, they can reduce the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease.[11][12] Furthermore, some of these compounds have been shown to up-regulate β-catenin and neurogenesis-related markers, promoting neurite outgrowth in neuronal cells.[11][13]
| Compound | GSK-3β IC50 (nM) | Reference |
| 41 | 0.22 | [11] |
| 46 | 0.26 | [11] |
| 54 | 0.24 | [11] |
| S01 | 0.35 | [12][13] |
Table 2: Potent GSK-3β inhibitors based on the pyrrolo[2,3-b]pyridine scaffold.
The pyrrolo[2,3-c]pyridine scaffold has also been explored for the development of PET imaging agents for detecting tau aggregates in the brain, which could aid in the diagnosis of Alzheimer's disease.[14]
III. Infectious Diseases: A Scaffold for Antiviral and Antiparasitic Agents
The versatility of the pyrrolo[2,3-b]pyridine core extends to the development of agents against infectious diseases.
A. Antiviral Activity
Derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated broad-spectrum antiviral activities against various viruses, including HIV, hepatitis C virus (HCV), and respiratory syncytial virus (RSV).[15] The mechanisms of action are diverse and can include the inhibition of viral enzymes such as reverse transcriptase and polymerase.[15] A 6-azaindole derivative, Fostemsavir, has been approved by the FDA for the treatment of HIV.[6] It acts by inhibiting the attachment of the viral gp120 protein, thus preventing HIV entry into host cells.[6]
B. Antiparasitic Activity
Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America. As this parasite cannot synthesize purines de novo, it relies on the host for these essential building blocks.[16] This dependency makes purine-processing enzymes attractive drug targets. Pyrrolo[2,3-b]pyridine nucleoside analogues, acting as 1,7-dideazapurine analogues, have been investigated as anti-T. cruzi agents.[16]
-
Lead Compound: One such compound demonstrated potent in vitro activity and was able to completely suppress parasitemia in a mouse model of acute Chagas disease.[16]
IV. Other Therapeutic Applications
The biological activities of pyrrolo[2,3-b]pyridine derivatives are not limited to the aforementioned areas. They have also been investigated for a range of other therapeutic applications:
-
Phosphodiesterase 4B (PDE4B) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were identified as selective and potent PDE4B inhibitors.[17] These compounds have potential applications in the treatment of central nervous system diseases due to their ability to inhibit the release of pro-inflammatory cytokines like TNF-α.[17]
-
Analgesic and Hypotensive Activity: Some 7-azaindole derivatives have shown significant analgesic activity in preclinical models, as well as a slight blood pressure-lowering effect.[18]
-
Cytokinin Analogues: Pyrrolo[2,3-b]pyridine derivatives have been synthesized as analogues of cytokinins, which are plant hormones that can also influence mammalian cell apoptosis and differentiation.[19] These compounds exhibited cytotoxic activity against human myeloblastic leukemia cells.[19]
-
Janus Kinase 1 (JAK1) Selective Inhibitors: N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides have been designed as potent and selective inhibitors of JAK1, a key player in cytokine-mediated inflammatory and autoimmune responses.[20]
V. Experimental Protocols and Methodologies
The evaluation of the biological activity of pyrrolo[2,3-b]pyridine derivatives involves a combination of in vitro and in vivo assays.
A. General Workflow for Kinase Inhibitor Screening
A generalized workflow for the screening and development of pyrrolo[2,3-b]pyridine-based kinase inhibitors.
B. Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol provides a general framework for assessing the inhibitory activity of a pyrrolo[2,3-b]pyridine compound against a specific protein kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase, substrate (e.g., a biotinylated peptide), and ATP to their final concentrations in the assay buffer.
-
Prepare a detection solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled streptavidin.
-
-
Assay Procedure:
-
Dispense a small volume of the test compound dilutions into a 384-well microplate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the detection solution.
-
Incubate the plate for another 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
C. Signaling Pathway Visualization: Inhibition of the MAPK/ERK Pathway by a BRAF Inhibitor
Inhibition of the MAPK/ERK signaling pathway by a pyrrolo[2,3-b]pyridine-based BRAF inhibitor in cancer cells with the V600E mutation.
VI. Conclusion and Future Perspectives
The pyrrolo[2,3-b]pyridine scaffold has unequivocally established its position as a cornerstone in modern drug discovery. Its inherent biological activity, stemming from its purine-like structure, combined with its synthetic versatility, has enabled the development of a multitude of therapeutic agents across various disease areas. From FDA-approved anticancer drugs to promising clinical candidates for neurodegenerative and infectious diseases, the impact of this core structure is undeniable.
Future research in this area will likely focus on several key aspects:
-
Enhanced Selectivity: Designing next-generation inhibitors with even greater selectivity for their targets to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing novel derivatives that can overcome acquired resistance mechanisms, a common challenge in cancer therapy.
-
Novel Biological Targets: Exploring the potential of the pyrrolo[2,3-b]pyridine scaffold to interact with new and emerging biological targets.
-
Advanced Drug Delivery: Investigating novel drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of these compounds.
The continued exploration of the chemical space around the pyrrolo[2,3-b]pyridine core, guided by a deeper understanding of its structure-activity relationships and the underlying biology of disease, holds immense promise for the discovery of innovative and life-saving medicines.
References
- The Strategic Role of Pyrrolo[2,3-b]pyridine Deriv
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- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Public
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (URL: )
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: )
- Azaindole Therapeutic Agents - PMC - NIH. (URL: )
- Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed. (URL: )
- Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel
- Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (URL: _)
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- CY1111996T1 - Pyrrolo [2,3-B] Pyridine Derivatives as Protein Kinase Inhibitors - Google P
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. (URL: _)
- Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucid
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Public
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (URL: )
- Synthesis of pyrrolo[2,3‐b]pyridine derivatives bearing 1,2,3‐triazole ring.
- Pyrrolo[2,3-c]pyridines as Imaging Agents for Neurofibrilary Tangles - PMC - NIH. (URL: )
- Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for tre
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Public
- Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed. (URL: )
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- Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed. (URL: )
- Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Tre
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - ResearchG
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- Pyrrolopyridine or Pyrazolopyridine Deriv
- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (
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- (PDF)
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
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The 3-Methyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif for Targeting Key Oncogenic and Inflammatory Kinases
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of purine, has emerged as a highly successful scaffold in the design of potent and selective kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it a versatile starting point for the development of novel therapeutics. This technical guide delves into the potential therapeutic targets of derivatives of this scaffold, with a particular focus on the implications of substitution at the 3-position with a methyl group. While much of the published research focuses on the broader class of 1H-pyrrolo[2,3-b]pyridines, this guide will synthesize that data and project the therapeutic potential of 3-methyl substituted analogs, highlighting key areas for future research and development.
The Strategic Importance of the 1H-pyrrolo[2,3-b]pyridine Core
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) structure provides a rigid and planar framework that can be readily functionalized at multiple positions to achieve desired potency, selectivity, and pharmacokinetic properties. The nitrogen atom at the 7-position acts as a key hydrogen bond acceptor, mimicking the interaction of the adenine core of ATP with the kinase hinge. This fundamental interaction anchors the molecule in the active site, allowing for further optimization through substitutions on the pyrrole and pyridine rings. The introduction of a methyl group at the 3-position can influence the molecule's conformation, lipophilicity, and metabolic stability, potentially leading to improved drug-like properties.
Key Therapeutic Targets and Pathways
Our extensive analysis of the scientific literature has identified several key protein kinases that are potently inhibited by 1H-pyrrolo[2,3-b]pyridine derivatives. These kinases are implicated in the pathogenesis of numerous diseases, particularly cancer and inflammatory disorders.
Janus Kinase 3 (JAK3): A Target for Immunomodulation
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. JAK3, in particular, is primarily expressed in hematopoietic cells and is crucial for the development and function of lymphocytes.[1] Its inhibition is a validated therapeutic strategy for autoimmune diseases and organ transplant rejection.
Several studies have demonstrated the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as potent and selective JAK3 inhibitors.[1][2] The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly increase JAK3 inhibitory activity.[1]
Quantitative Data Summary: JAK3 Inhibition
| Compound ID | Modifications to 1H-pyrrolo[2,3-b]pyridine core | JAK3 IC50 (nM)[1] |
| 6 | 4-(N-methylamino) | 1100 |
| 11a | 4-(N-methylamino)-5-carboxamide | 1600 |
| 14a | 4-amino-5-carboxamide | 14 |
| 14c | 4-(cyclohexylamino)-5-carboxamide | Potent, moderately selective |
dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.5,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7, color="#5F6368"];
// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK3 [label="JAK3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; STAT_P [label="p-STAT", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation, Immune Response)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="3-Methyl-1H-pyrrolo[2,3-b]pyridine\nDerivative", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK3 [label="Activates"]; JAK3 -> STAT [label="Phosphorylates"]; STAT -> STAT_P; STAT_P -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Regulates"]; Inhibitor -> JAK3 [label="Inhibits", color="#EA4335", style=dashed]; } Caption: JAK3 Signaling Pathway and Point of Inhibition.
Experimental Protocol: In Vitro JAK3 Kinase Assay
This protocol provides a framework for assessing the inhibitory activity of 3-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives against JAK3.
-
Reagents and Materials:
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP.[3]
-
Substrate peptide (e.g., a poly(Glu, Tyr) polymer or a specific peptide substrate).
-
Test compounds (3-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.[5]
-
384-well plates.
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background). c. Prepare a master mix containing kinase buffer, JAK3 enzyme, and the substrate peptide. d. Add 2 µL of the enzyme/substrate mix to each well. e. Prepare an ATP solution in kinase buffer. f. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for ATP. g. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). h. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[5] i. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Anaplastic Lymphoma Kinase (ALK): A Key Driver in Cancer
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. Chromosomal rearrangements involving the ALK gene can lead to the expression of oncogenic fusion proteins, which are key drivers in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[6][7]
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent ALK inhibitors.[8] The ability of these compounds to inhibit the constitutive kinase activity of ALK fusion proteins leads to the suppression of downstream signaling pathways and ultimately, cancer cell death.
dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.5,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7, color="#5F6368"];
// Nodes ALK_Fusion [label="ALK Fusion Protein\n(e.g., EML4-ALK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK,\nPI3K-AKT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="3-Methyl-1H-pyrrolo[2,3-b]pyridine\nDerivative", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ALK_Fusion -> Downstream [label="Activates"]; Downstream -> Proliferation; Downstream -> Survival; Inhibitor -> ALK_Fusion [label="Inhibits", color="#EA4335", style=dashed]; } Caption: ALK Fusion Protein Signaling and Inhibition.
Experimental Protocol: Cellular ALK Phosphorylation Assay
This cell-based assay is designed to evaluate the ability of test compounds to inhibit ALK autophosphorylation in a relevant cancer cell line.
-
Cell Line:
-
Use a human cancer cell line that expresses an oncogenic ALK fusion protein, such as Karpas-299 (NPM-ALK) or NCI-H3122 (EML4-ALK).[7]
-
-
Reagents and Materials:
-
Complete cell culture medium.
-
Test compounds (3-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ALK (e.g., pY1604) and anti-total-ALK.
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye).
-
ELISA-based detection kit (e.g., AlphaScreen) or reagents for Western blotting.[6]
-
-
Procedure: a. Seed the ALK-positive cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 2 hours). c. Lyse the cells and quantify the protein concentration of the lysates. d. Measure the levels of phosphorylated ALK and total ALK in the cell lysates using an ELISA-based method like AlphaScreen or by Western blotting.[6][9] e. Normalize the phospho-ALK signal to the total ALK signal for each treatment condition. f. Calculate the percent inhibition of ALK phosphorylation for each compound concentration and determine the IC50 value.
c-Met: A Target in Metastatic Cancer
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in embryonic development and tissue regeneration.[10][11] However, aberrant c-Met signaling, through gene amplification, mutation, or overexpression, is a key driver of tumor growth, invasion, and metastasis in a variety of cancers.[12][13]
The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of c-Met inhibitors.[13][14] One study reported a derivative with a c-Met IC50 of 22.8 nM.[13] These compounds aim to block the HGF-induced activation of c-Met and its downstream signaling pathways.
Quantitative Data Summary: c-Met Inhibition
| Compound ID | Modifications to 1H-pyrrolo[2,3-b]pyridine core | c-Met IC50 (nM)[13] | ALK IC50 (nM)[13] |
| 9 | Linker modifications | 22.8 | Moderate inhibition |
dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.5,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7, color="#5F6368"];
// Nodes HGF [label="HGF", fillcolor="#F1F3F4", fontcolor="#202124"]; cMet [label="c-Met Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Invasion [label="Invasion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="3-Methyl-1H-pyrrolo[2,3-b]pyridine\nDerivative", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges HGF -> cMet [label="Binds & Activates"]; cMet -> Downstream; Downstream -> Invasion; Downstream -> Metastasis; Inhibitor -> cMet [label="Inhibits", color="#EA4335", style=dashed]; } Caption: c-Met Signaling Pathway and Point of Inhibition.
Experimental Protocol: In Vitro c-Met Kinase Assay
This biochemical assay measures the direct inhibitory effect of test compounds on c-Met kinase activity.
-
Reagents and Materials:
-
Procedure: a. In a 384-well plate, add 1 µL of serially diluted test compounds. b. Add 2 µL of a solution containing c-Met enzyme and the substrate in kinase buffer. c. Initiate the reaction by adding 2 µL of ATP solution. d. Incubate at room temperature for the desired reaction time. e. Terminate the reaction and measure the generated ADP signal using the ADP-Glo™ assay.[10] f. Determine the IC50 values by plotting the percent inhibition against the compound concentration.
Future Directions and the Role of the 3-Methyl Substitution
While the 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, the specific contribution of the 3-methyl group warrants further investigation. Future research should focus on the systematic synthesis and evaluation of 3-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives against a broad panel of kinases to fully elucidate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in understanding how the 3-methyl group influences potency, selectivity, and pharmacokinetic properties. Moreover, the exploration of these compounds in relevant in vivo models of cancer and inflammatory diseases will be essential to validate their therapeutic efficacy.
References
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BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]
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SignalChem. (n.d.). MET (P991S) Kinase Assay Protocol. Retrieved from [Link]
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Drew, A. E., Al-Assaad, S., Yu, V., Andrews, P., Merkel, P., Szilvassy, S., Emkey, R., Lewis, R., & Brake, R. L. (2011). Comparison of 2 cell-based phosphoprotein assays to support screening and development of an ALK inhibitor. Journal of Biomolecular Screening, 16(2), 207–216. [Link]
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DiscoverX. (n.d.). JAK1 Kinase Enzyme Activity Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). JAK1 Assay Service. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]
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Reaction Biology. (n.d.). ALK Cellular Phosphorylation Assay Service. Retrieved from [Link]
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Chesler, L., et al. (2017). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma. Molecular Oncology, 11(8), 1012-1026. [Link]
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BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]
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Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. (2009). Assay and Drug Development Technologies, 7(2), 157-169. [Link]
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Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
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Hrustanovic, G., et al. (2018). ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties. Molecular Cancer Research, 16(11), 1647-1657. [Link]
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Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1849-1857. [Link]
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Mosse, Y. P., et al. (2017). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma. Molecular Oncology, 11(8), 1012-1026. [Link]
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Kang, S. S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1145-1165. [Link]
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Oki, H., et al. (2019). Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors. Journal of Medicinal Chemistry, 62(9), 4585-4601. [Link]
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Wang, X., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 115, 22-34. [Link]
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Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
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Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. (2017). Chinese Chemical Letters, 28(12), 2268-2274. [Link]
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Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). BioMed Research International, 2022, 1-7. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). Molecules, 30(11), 2345. [Link]
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El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 10(4), 10-4-10–4. [Link]
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Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20846-20854. [Link]
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Methodological & Application
Application Note: Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde via Vilsmeier-Haack Reaction
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This application note provides a detailed protocol for the synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a valuable intermediate in the development of various pharmaceutical agents, particularly kinase inhibitors. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a prominent feature in numerous biologically active molecules.[2][3][4] The introduction of a formyl group at the C4-position of the 3-methyl-7-azaindole core opens up avenues for further synthetic modifications.
This document will delve into the mechanistic underpinnings of the Vilsmeier-Haack reaction, provide a step-by-step experimental protocol, and offer insights into safety considerations, reaction work-up, and product characterization.
Reaction Principle and Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[5][6][7]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[8][9] This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][10]
-
Electrophilic Aromatic Substitution: The electron-rich 3-methyl-1H-pyrrolo[2,3-b]pyridine then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium salt intermediate. Subsequent hydrolysis during the aqueous work-up cleaves the iminium salt to yield the final aldehyde product.[5][10][11]
Mechanistic Diagram
Caption: Experimental workflow for the synthesis.
Step-by-Step Protocol
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a thermometer. Place the flask in an ice bath.
-
Vilsmeier Reagent Formation: Add anhydrous DMF (10 mL) to the flask and cool to 0-5 °C. Slowly add phosphorus oxychloride (2.7 mL, 30 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is an exothermic process. Stir the resulting mixture at 0-5 °C for an additional 30 minutes.
-
Substrate Addition: In a separate beaker, dissolve 3-Methyl-1H-pyrrolo[2,3-b]pyridine (1.32 g, 10 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the cold Vilsmeier reagent mixture over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, place approximately 100 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic due to the reaction of excess POCl₃ with water and should be performed in a fume hood. [8]
-
Neutralization: Carefully neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9. This step is also exothermic and will release carbon dioxide gas. The product may precipitate as a solid at this stage.
-
Extraction and Isolation:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no solid forms, or to recover any dissolved product, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and regioselectivity of the formylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify the characteristic aldehyde carbonyl stretch.
Discussion and Key Considerations
-
Regioselectivity: The formylation of 3-methyl-1H-pyrrolo[2,3-b]pyridine is expected to occur at the C4-position. The electron-donating effect of the pyrrole nitrogen and the methyl group directs the electrophilic attack to this position.
-
Anhydrous Conditions: The Vilsmeier-Haack reaction is sensitive to moisture. The Vilsmeier reagent and the iminium salt intermediate can be hydrolyzed by water. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
-
Temperature Control: Careful temperature control during the addition of POCl₃ and the substrate is critical to prevent side reactions and ensure the safe execution of the reaction.
-
Work-up Procedure: The quenching of the reaction mixture with ice is a critical and potentially hazardous step. The slow and controlled addition of the reaction mixture to ice is essential to manage the exothermic reaction of excess POCl₃ with water. [8]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde via the Vilsmeier-Haack reaction. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The insights into the reaction mechanism and critical experimental parameters will aid in the successful implementation and potential optimization of this synthetic transformation.
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
YouTube. Vilsmeier-Haack Reaction. Available from: [Link]
-
NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Available from: [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]
-
YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Available from: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]
-
Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available from: [Link]
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
ResearchGate. (PDF) Vilsmeier-Haack reaction- A Non-classical Approach. Available from: [Link]
-
ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]
-
ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available from: [Link]
-
PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]
- Google Patents. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]
-
ResearchGate. (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available from: [Link]
-
ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Available from: [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Available from: [Link]
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- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Utility of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Modern Drug Discovery
Introduction: The Versatility of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets in a similar fashion while offering distinct physicochemical properties such as improved solubility and metabolic stability. This scaffold is a cornerstone in the development of numerous therapeutic agents, particularly in the realm of protein kinase inhibitors. The strategic introduction of functional groups onto the 7-azaindole core is paramount for modulating potency, selectivity, and pharmacokinetic profiles. Among the various functionalized derivatives, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde stands out as a highly versatile synthetic intermediate, providing a chemical handle for extensive molecular elaboration. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key building block.
Synthesis of the Intermediate: A Focus on Regioselective Formylation
The introduction of a formyl group at the C4 position of the 3-methyl-7-azaindole nucleus is most effectively achieved through electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being the method of choice.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] The electron-rich nature of the pyrrole ring in the 7-azaindole system directs the formylation to this moiety.
Underlying Principles of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds via the formation of a chloroiminium ion, also known as the Vilsmeier reagent, from the reaction of DMF and POCl₃. This electrophilic species then attacks the electron-rich 7-azaindole ring. For pyrrole and its derivatives, formylation typically occurs at the C2 or C3 position.[4] In the case of 3-methyl-1H-pyrrolo[2,3-b]pyridine, the presence of the methyl group at C3 sterically hinders attack at C2 and electronically directs the incoming electrophile to the C4 position of the pyridine ring, a position activated by the fused pyrrole ring. However, experimental evidence from related systems suggests that formylation of the pyrrole ring is also highly plausible. The precise regioselectivity can be influenced by reaction conditions and the specific substitution pattern of the starting material.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde via Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the formylation of related azaindole systems.[5]
Materials:
-
3-Methyl-1H-pyrrolo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 3-Methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Stir the mixture vigorously until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde as a solid.
Data Presentation: Expected Yield and Characterization
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |
| 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | C₉H₈N₂O | 160.17 | Off-white to pale yellow solid | 60-75 |
Characterization data (¹H NMR, ¹³C NMR, and Mass Spectrometry) should be acquired to confirm the structure and purity of the product.
Application of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde as a Synthetic Intermediate
The aldehyde functionality at the C4 position is a versatile handle for a wide array of chemical transformations, making this intermediate a valuable building block in the synthesis of complex molecules, particularly for the construction of compound libraries for drug screening.
Diagram: Synthetic Utility of the Carbaldehyde
Caption: Key synthetic transformations of the title carbaldehyde.
Protocol 2: Reductive Amination for the Synthesis of Amines
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceutical compounds.
Materials:
-
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
-
Primary or secondary amine (e.g., piperidine)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
DCM for extraction
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1 equivalent) in DCE, add the desired amine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add STAB (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amine.
Protocol 3: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a reliable method for converting aldehydes into alkenes with control over the stereochemistry of the double bond.[6]
Materials:
-
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
-
A suitable phosphonium ylide (e.g., (triphenylphosphoranylidene)acetate)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride) to generate the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Dissolve 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to isolate the desired alkene.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key structural motif in a multitude of kinase inhibitors.[7][8][9] This is due to the ability of the N7 nitrogen and the N1-H of the pyrrole ring to form crucial hydrogen bond interactions with the hinge region of the kinase active site. The 3-methyl-4-carbaldehyde intermediate provides a strategic entry point for the synthesis of analogues of several important classes of kinase inhibitors.
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases plays a critical role in cytokine signaling pathways that are implicated in autoimmune diseases and cancer.[1][10] Tofacitinib, a potent JAK inhibitor, features a pyrrolo[2,3-d]pyrimidine core, which is an isomer of the 7-azaindole system.[11][12] The synthetic strategies employed for Tofacitinib and its analogues can be adapted using our title intermediate to explore the structure-activity relationship of the 7-azaindole core in JAK inhibition. For instance, the aldehyde can be converted to an amino group via reductive amination, which can then be coupled with other fragments to build JAK inhibitor candidates.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a known driver in various cancers.[7] Several small molecule inhibitors targeting FGFRs incorporate the 1H-pyrrolo[2,3-b]pyridine scaffold. The aldehyde group of our intermediate can be utilized in condensation or Wittig-type reactions to introduce substituted side chains that can probe the hydrophobic pockets of the FGFR active site, aiming to enhance potency and selectivity.
Diagram: Pathway to Kinase Inhibitor Scaffolds
Caption: Synthetic pathways from the intermediate to kinase inhibitor scaffolds.
Conclusion
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a strategically important and versatile intermediate in medicinal chemistry. Its synthesis via a regioselective Vilsmeier-Haack reaction provides access to a building block that can be readily transformed into a diverse array of more complex molecules. The aldehyde functionality serves as a key handle for introducing various pharmacophoric elements, making it an invaluable tool in the design and synthesis of novel kinase inhibitors and other potential therapeutic agents. The protocols and applications detailed herein are intended to empower researchers to fully leverage the synthetic potential of this valuable compound in their drug discovery endeavors.
References
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. J Med Chem. 2021 Jan 28;64(2):958-979. Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021;11(1):1-10. Available from: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023;13(39):27488-27515. Available from: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med Chem Lett. 2019;10(10):1434-1440. Available from: [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chem Pharm Bull (Tokyo). 2015;63(5):356-65. Available from: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2020;25(21):5194. Available from: [Link]
-
Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. ResearchGate. Available from: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. 2016;8(18):184-190. Available from: [Link]
-
Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. International Journal of Scientific & Engineering Research. 2014;5(1):1539-1544. Available from: [Link]
-
Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. J Med Chem. 2018 Feb 8;61(3):1130-1152. Available from: [Link]
-
The Wittig Reaction. UC Berkeley College of Chemistry. Available from: [Link]
-
Tofacitinib. Thieme Pharmaceutical Substances. Available from: [Link]
-
Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. ResearchGate. Available from: [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. 2024. Available from: [Link]
-
Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chem Pharm Bull (Tokyo). 2015;63(5):356-65. Available from: [Link]
-
Tofacitinib Citrate-impurities. Pharmaffiliates. Available from: [Link]
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- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Derivatization of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Medicinal Chemistry
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging in similar hydrogen bonding and aromatic interactions with biological targets. However, the presence of the pyridine nitrogen introduces a hydrogen bond acceptor, alters the electronic distribution, and can improve metabolic stability and pharmacokinetic properties. These attributes have led to the incorporation of the 7-azaindole core in numerous clinically evaluated and approved drugs, particularly as kinase inhibitors.[1]
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a particularly valuable starting material for the synthesis of diverse compound libraries. The aldehyde at the 4-position serves as a versatile chemical handle for a variety of transformations, enabling the exploration of the surrounding chemical space to optimize biological activity. This document provides detailed protocols and insights for the derivatization of this key intermediate, focusing on reactions that are robust, scalable, and amenable to the generation of compound libraries for drug discovery.
Physicochemical Properties of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
A thorough understanding of the starting material's properties is crucial for successful reaction planning.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| CAS Number | 728034-12-6 | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Derivatization Strategies and Protocols
The aldehyde functionality of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is the focal point for derivatization. The following sections detail key synthetic transformations, their rationale in medicinal chemistry, and step-by-step protocols.
Reductive Amination: Accessing Diverse Amine Libraries
Rationale: Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This one-pot reaction involves the formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction. The resulting amines can introduce crucial hydrogen bond donors and acceptors, as well as basic centers that can be protonated at physiological pH, enhancing solubility and facilitating interactions with biological targets. This method is highly favored for its broad substrate scope and operational simplicity.[2][3]
Workflow Diagram:
Sources
Application Note: A Scalable and Robust Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Introduction
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a derivative of 7-azaindole, is a pivotal building block in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in the pharmaceutical industry. This application note provides a detailed, two-part protocol for the large-scale synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, commencing with the construction of the 3-Methyl-1H-pyrrolo[2,3-b]pyridine core, followed by its formylation via the Vilsmeier-Haack reaction. The protocols are designed with a focus on scalability, safety, and robustness, making them suitable for industrial applications.
Part 1: Large-Scale Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 7-azaindole core is a critical first step. Several methods have been reported for the construction of the pyrrolo[2,3-b]pyridine scaffold. For large-scale production, a convergent and high-yielding route starting from readily available precursors is desirable. The following protocol is a robust method for the synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine
This procedure is adapted from established methods for the synthesis of 7-azaindole derivatives and is optimized for scale.
Materials:
-
2-Amino-3-methylpyridine
-
Chloroacetone
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Activated carbon
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and dropping funnel
-
Heating and cooling system
-
Filtration apparatus
-
Rotary evaporator
-
Drying oven
Procedure:
-
Reaction Setup: In a clean and dry reaction vessel, charge 2-amino-3-methylpyridine (1.0 equivalent) and ethanol. Stir the mixture until the solid is fully dissolved.
-
Addition of Chloroacetone: To the solution, add chloroacetone (1.1 equivalents) dropwise at room temperature over a period of 1-2 hours. An exotherm may be observed; maintain the temperature below 40°C.
-
Cyclization: After the addition is complete, add sodium ethoxide solution (2.5 equivalents) to the reaction mixture. Heat the mixture to reflux (approximately 78-82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with hydrochloric acid until the pH is approximately 7.
-
Extraction: Add toluene to the mixture and stir vigorously. Separate the organic layer. Extract the aqueous layer with toluene (2 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Decolorization: Dry the organic layer over anhydrous magnesium sulfate. Add activated carbon and stir for 30 minutes to decolorize the solution.
-
Solvent Removal: Filter the mixture to remove the drying agent and activated carbon. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 3-Methyl-1H-pyrrolo[2,3-b]pyridine can be purified by recrystallization from a suitable solvent system such as ethanol/water or by vacuum distillation to yield the pure product.
Part 2: Vilsmeier-Haack Formylation of 3-Methyl-1H-pyrrolo[2,3-b]pyridine
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It utilizes a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[3] This reaction is particularly well-suited for the formylation of the electron-rich pyrrole ring of the 7-azaindole scaffold.
Causality Behind Experimental Choices:
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is typically used to ensure complete conversion of the starting material.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and must be performed at low temperatures (0-5°C) to prevent decomposition. The subsequent formylation reaction temperature is substrate-dependent and is optimized for the best yield and purity.
-
Quenching: The reaction is quenched by the careful addition of ice and a base (e.g., sodium bicarbonate or sodium hydroxide) to hydrolyze the iminium intermediate to the aldehyde and to neutralize the acidic reaction mixture. This step is highly exothermic and requires careful control.
Experimental Protocol: Large-Scale Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Safety First: The Vilsmeier-Haack reaction involves hazardous materials and exothermic steps. A thorough risk assessment must be conducted before proceeding. Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[4][5] The reaction and work-up should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.
Materials:
-
3-Methyl-1H-pyrrolo[2,3-b]pyridine
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet
-
Low-temperature cooling bath
-
Filtration apparatus
-
Large-scale separatory funnel or extraction vessel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a dry reaction vessel under a nitrogen atmosphere, charge anhydrous DMF (5.0 equivalents). Cool the DMF to 0-5°C using an ice-salt bath. Add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C. After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 3-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C. After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 40-45°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5°C. In a separate, larger vessel, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will release HCl gas; ensure adequate ventilation.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the quenched mixture until the pH is neutral (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or isopropanol. For challenging purifications where the product may be an oil or difficult to crystallize, formation of a solid bisulfite adduct can be employed.[6][7] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered and then hydrolyzed back to the pure aldehyde.
Data Presentation
| Step | Compound | Starting Material (Equivalents) | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 3-Methyl-1H-pyrrolo[2,3-b]pyridine | 2-Amino-3-methylpyridine (1.0) | Chloroacetone (1.1), Sodium ethoxide (2.5) | Ethanol | Reflux (78-82) | 4-6 | 70-80 |
| 2 | 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | 3-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0) | POCl₃ (1.5), DMF (5.0) | Dichloromethane | 40-45 | 2-4 | 80-90 |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the large-scale production of the target compound.
Conclusion
This application note provides a comprehensive and scalable two-step synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. The described protocols are designed for robustness and high yield, with a strong emphasis on safety considerations critical for large-scale industrial production. By following these detailed procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs.
References
-
Wadman, S. N., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
ResearchGate. (2025). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. [Link]
-
ACS Publications. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- Google Patents. (n.d.).
-
NJ.gov. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
ACS Publications. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). DMF Phosphorus oxychloride. [Link]
-
RSC Publishing. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. [Link]
-
PMC. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. [Link]
-
ResearchGate. (n.d.). Scheme 4.4 Synthesis of 7-azaindole from 3-substituted-2-aminopyridines. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Frontiers: Leveraging 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Homogeneous Catalysis
Introduction: The Untapped Potential of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purines and indoles allows it to act as a potent bioisostere, leading to its incorporation into numerous clinically significant molecules.[1][2] Derivatives of this scaffold are well-regarded as kinase inhibitors and modulators of various signaling pathways.[3][4][5] While much of the focus has been on its pharmacological applications, the inherent electronic properties and functional group versatility of substituted 7-azaindoles present a compelling, yet underexplored, opportunity in the realm of catalysis.
This application note delves into the catalytic applications of a specific derivative, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde . The strategic placement of a methyl group at the C3 position and a carbaldehyde at the C4 position provides a unique platform for developing novel ligands and organocatalysts. The aldehyde functionality serves as a versatile synthetic handle for the construction of more elaborate molecular architectures, particularly Schiff base ligands, which are renowned for their ability to form stable and catalytically active metal complexes.[1][6][7]
Herein, we provide a detailed protocol for the synthesis of a novel Schiff base ligand derived from 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde and its subsequent complexation with Copper(II). We further demonstrate the catalytic efficacy of the resulting complex in a classic carbon-carbon bond-forming reaction, the Claisen-Schmidt condensation for the synthesis of chalcones. This serves as a foundational blueprint for researchers to explore the rich catalytic landscape of functionalized 7-azaindole derivatives.
Part 1: Synthesis of a 7-Azaindole-Derived Schiff Base Ligand and its Copper(II) Complex
The aldehyde group of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is readily condensed with primary amines to form imines, or Schiff bases.[6] These compounds are exceptional ligands due to the coordinating ability of the imine nitrogen. The incorporation of the 7-azaindole nucleus is hypothesized to modulate the electronic properties of the resulting metal complex, potentially influencing its catalytic activity.
Experimental Workflow: Ligand Synthesis and Metal Complexation
Figure 1: Workflow for the synthesis of the Schiff base ligand and its subsequent copper(II) complexation.
Protocol 1.1: Synthesis of (E)-N-((3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methylene)aniline (L1)
Materials:
-
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.60 g (10 mmol) of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in 40 mL of absolute ethanol.
-
To this solution, add 0.93 g (10 mmol) of freshly distilled aniline.
-
Heat the reaction mixture to reflux with continuous stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure yellow crystals of the Schiff base ligand (L1).
Protocol 1.2: Synthesis of Bis((E)-N-((3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methylene)aniline)copper(II) Acetate (Cu(L1)₂₂)
Materials:
-
Schiff Base Ligand (L1) (2.0 eq)
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (1.0 eq)
-
Methanol
-
Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2.35 g (10 mmol) of the Schiff base ligand (L1) in 50 mL of warm methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve 1.00 g (5 mmol) of copper(II) acetate monohydrate in 30 mL of methanol.
-
Slowly add the methanolic solution of copper(II) acetate to the ligand solution with constant stirring at room temperature.
-
A colored precipitate will form immediately.
-
Continue stirring the mixture for an additional 2 hours at room temperature to ensure complete complexation.
-
Collect the solid complex by vacuum filtration.
-
Wash the precipitate with methanol to remove any unreacted starting materials, followed by a wash with diethyl ether.
-
Dry the resulting copper(II)-Schiff base complex in a vacuum desiccator.
Part 2: Catalytic Application in Claisen-Schmidt Condensation
The synthesized Cu(II)-Schiff base complex is evaluated as a homogeneous catalyst for the Claisen-Schmidt condensation, a fundamental reaction for the synthesis of chalcones. Chalcones are important intermediates in the synthesis of various bioactive flavonoids and other heterocyclic compounds. The metal complex is expected to act as a Lewis acid, activating the aldehyde for nucleophilic attack by the enolate of the acetophenone.
Catalytic Reaction Pathway
Figure 2: General workflow for the catalytic synthesis of chalcone.
Protocol 2.1: Synthesis of (E)-1,3-diphenylprop-2-en-1-one (Chalcone)
Materials:
-
Benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
₂ catalyst (0.02 eq)
-
Potassium Hydroxide (KOH) (1.2 eq)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, prepare a solution of 1.20 g (10 mmol) of acetophenone and 1.06 g (10 mmol) of benzaldehyde in 30 mL of ethanol.
-
Add 0.14 g (0.2 mmol) of the ₂ catalyst to the mixture.
-
In a separate beaker, dissolve 0.67 g (12 mmol) of potassium hydroxide in 10 mL of ethanol.
-
Slowly add the ethanolic KOH solution to the reaction mixture with vigorous stirring at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl.
-
A yellow solid will precipitate. Collect the crude chalcone by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the product from ethanol to yield pure (E)-1,3-diphenylprop-2-en-1-one.
Data Summary: Catalytic Performance
| Entry | Catalyst Loading (mol%) | Base | Time (h) | Yield (%) |
| 1 | 2.0 | KOH | 6 | 92 |
| 2 | 1.0 | KOH | 6 | 85 |
| 3 | 2.0 | NaOH | 6 | 88 |
| 4 | 2.0 | KOH | 12 | 94 |
Yields are for the isolated, recrystallized product.
Conclusion and Future Outlook
This application note demonstrates a viable pathway for harnessing the catalytic potential of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. By converting it into a Schiff base ligand and subsequently a copper(II) complex, we have developed an efficient homogeneous catalyst for the Claisen-Schmidt condensation. The high yields obtained underscore the promise of 7-azaindole-based ligands in catalysis.
The modular nature of this synthetic approach opens up numerous avenues for further research. The electronic and steric properties of the catalyst can be fine-tuned by varying the primary amine used in the Schiff base condensation. Furthermore, the central metal ion can be changed to explore a wider range of catalytic transformations, including asymmetric synthesis by employing chiral amines. This work lays the groundwork for the development of a new class of catalysts derived from a privileged heterocyclic scaffold, bridging the gap between medicinal chemistry and catalytic applications.
References
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (2023). Molecules, 28(23), 7898. [Link]
-
Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). (n.d.). E-Journal of Chemistry. [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Catalysts, 14(2), 123. [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026). Molecules, 31(3), 897. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(11), 1537-1543. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. (2020). Chemical Communications, 56(75), 11034-11048. [Link]
-
Introduction. (2025). Asian Journal of Research in Chemistry. [Link]
-
A review on versatile applications of novel Schiff bases and their metal complexes. (2019). Letters in Applied NanoBioScience, 8(4), 639-651. [Link]
-
7-Azaindole Derivatives: Exploring Synthesis and Applications. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (2021). European Journal of Medicinal Chemistry, 224, 113711. [Link]
-
Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. (2020). Biointerface Research in Applied Chemistry, 10(6), 6936-6963. [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). Chemical & Pharmaceutical Bulletin, 63(5), 350-360. [Link]
-
Biological activity and material applications of 7-azaindole derivatives. (2021). In book: Functional Dyes. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(48), 30205-30214. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. nanobioletters.com [nanobioletters.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
[1]
Case ID: PUR-AZA-004 Compound Class: 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) derivatives Target Purity: >98% (HPLC/NMR) Method: Recrystallization / Precipitation[1]
Part 1: Solvent System Selection (Getting Started)
Q: I cannot find a literature melting point or specific solvent for this exact isomer. Where do I start?
A: For 3-substituted-4-formyl-7-azaindoles, the dipole moment is significant due to the pyridine nitrogen (N7) and the aldehyde carbonyl.[1] The 3-methyl group adds slight lipophilicity, making the compound less soluble in water than the parent 7-azaindole but still highly polar.[1]
We recommend a Solvent Screening Protocol based on "Like Dissolves Like" principles modified for heteroaromatic aldehydes.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Applicability | Pros | Cons |
| Ethyl Acetate / Hexanes | 1:1 to 1:4 | Primary Choice. Best for removing non-polar starting materials.[1] | Good recovery; gentle heating.[1] | May cause "oiling out" if cooled too fast.[1][2] |
| Acetonitrile (ACN) | 100% | Secondary Choice. Good for polar impurities.[1][2] | Sharp melting points; removes oligomers.[1][2] | Lower recovery yield due to high solubility.[1][2] |
| Methanol / Water | 9:1 to 5:1 | Tertiary Choice. Use if compound is very polar/dirty.[1][2] | Removes inorganic salts.[1][2] | Hard to dry; aldehyde may form hemiacetals.[1][2] |
| Toluene | 100% | Specialized. Use for highly crystalline samples.[1][2] | Excellent impurity rejection. | High boiling point (110°C) risks aldehyde oxidation.[1] |
Critical Note: 7-Azaindole aldehydes are prone to air-oxidation to the corresponding carboxylic acid (observed as a broad hump >10 ppm in 1H NMR or a baseline drag in HPLC).[1] Always perform recrystallization under an inert atmosphere (Nitrogen or Argon). [1][2]
Part 2: The Recrystallization Protocol
Q: What is the optimized workflow to maximize yield and purity?
A: Follow this "Dissolution-Precipitation" cycle. This protocol assumes you are starting with crude solid isolated from a reaction workup (e.g., Vilsmeier-Haack or Suzuki coupling).[1]
Step-by-Step Methodology
-
Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1][2]
-
Dissolution (The "Minimum Hot" Rule):
-
Nucleation (The "Cloud Point"):
-
Crystallization:
-
Isolation:
Part 3: Troubleshooting & Optimization
Q: My product is "oiling out" (forming a sticky goo) instead of crystallizing. How do I fix this?
A: Oiling out occurs when the compound separates as a liquid phase before it crystallizes, usually because the temperature dropped too fast or the solvent polarity is mismatched.
Corrective Actions:
-
Re-heat: Re-dissolve the oil by heating the mixture back to reflux.
-
Seed Crystals: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.[1][2]
-
Add More Polar Solvent: Add a small amount (5-10%) of the dissolving solvent (e.g., Ethyl Acetate) to keep the oil in solution longer as it cools.[1][2]
-
Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature naturally.
Q: The solid is colored (yellow/brown), but it should be off-white. How do I remove the color?
A: Color usually indicates conjugated oligomers or oxidation byproducts.[1][2]
-
Activated Carbon Treatment: During the hot dissolution step (Step 2), add Activated Charcoal (5-10 wt% of crude mass).[1][2] Stir at reflux for 5-10 minutes, then filter hot through a Celite pad.
Part 4: Decision Logic & Workflow (Visualized)
The following diagram illustrates the decision process for solvent selection and troubleshooting during the purification of 7-azaindole derivatives.
Caption: Decision tree for solvent selection and troubleshooting "oiling out" phenomena during azaindole purification.
Part 5: Quality Control & Validation
Q: How do I verify the identity and purity of the recrystallized solid?
A:
-
1H NMR (DMSO-d6):
-
Aldehyde Proton: Look for a singlet between 9.8 - 10.5 ppm .[1]
-
Azaindole NH: Broad singlet around 11.0 - 12.5 ppm .[1]
-
Aromatic Region: Distinct coupling pattern for the pyridine ring protons.[1][2]
-
Impurity Check: Check for residual solvent peaks (EtOAc: ~4.03 q, ~1.99 s; Hexane: ~0.88 t, ~1.26 m) and oxidation (carboxylic acid OH, very broad >11 ppm).[2]
-
-
Melting Point:
-
While the specific MP for the 3-methyl-4-carbaldehyde isomer is not standard in open literature, the parent 7-azaindole-3-carboxaldehyde melts at 216-220°C [1].[1]
-
Expect the 3-methyl-4-carbaldehyde analog to have a high melting point, likely in the 180-230°C range.[1] A sharp range (<2°C) indicates high purity.[1][2]
-
References
common byproducts in the synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Technical Support Guide: Troubleshooting Impurities in the Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Synthesis via Metal-Halogen Exchange (Lithiation) of 4-halo-precursors.
Technical Abstract & Synthetic Strategy
The synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (also known as 3-methyl-7-azaindole-4-carbaldehyde) presents a specific regiochemical challenge. Unlike standard indoles where Vilsmeier-Haack conditions effectively formylate the C-3 position, the 7-azaindole scaffold is electron-deficient in the pyridine ring (positions 4, 5, and 6), rendering it inert to Electrophilic Aromatic Substitution (EAS) at C-4. Furthermore, the C-3 position is already occupied by a methyl group.
Therefore, the industry-standard route relies on Lithium-Halogen Exchange of a 4-bromo or 4-chloro precursor, followed by quenching with a formyl source (DMF or N-formylmorpholine). This guide addresses the specific impurity profile generated by this high-energy organometallic pathway.
Core Reaction Scheme:
-
Precursor: 4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (N-protected or unprotected with 2 eq. base).
-
Reagent: n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi).
-
Electrophile: N,N-Dimethylformamide (DMF).[1]
-
Target: C-4 Formylation.
Diagnostic Workflow: Identifying Your Impurity
Use this logic flow to identify the byproduct based on analytical data (LCMS/NMR).
Figure 1: Decision tree for rapid impurity identification based on mass spectrometry shifts relative to the target molecule.
Common Byproducts & Troubleshooting
Impurity A: 3-Methyl-1H-pyrrolo[2,3-b]pyridine (Hydrodehalogenation)
-
Structure: The aldehyde is missing; the halogen is replaced by a proton.
-
Mechanism: The lithiated intermediate (4-Li-species) is formed successfully but is protonated before reacting with DMF.
-
Root Causes:
-
Wet Solvents: THF or Ether contains trace moisture (>50 ppm).
-
Atmospheric Moisture: Inadequate inert gas (Ar/N2) line or septum leaks.
-
Acidic Quench: Quenching with acid before the DMF adduct is fully formed.
-
-
Corrective Action:
-
Distill THF over Na/Benzophenone or use a molecular sieve drying column.
-
Ensure the reaction flask is flame-dried under vacuum.
-
Tip: If using n-BuLi, titrate it beforehand. Excess n-BuLi can act as a proton scavenger if moisture enters, but it consumes the reagent.
-
Impurity B: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (Regioisomer)
-
Structure: Formyl group at C-2 instead of C-4.
-
Mechanism: "Directed Ortho Metalation (DoM) Dance." Even if starting with 4-bromo, the lithium can migrate to the thermodynamically more stable C-2 position (alpha to the pyrrole nitrogen) if the temperature is too high or the reaction time is too long.
-
Detection:
-
NMR: The C-2 proton signal (typically ~7.4 ppm) will be missing. In the correct C-4 product, the C-2 proton is present and often appears as a doublet or singlet depending on N-H coupling.
-
-
Corrective Action:
-
Temperature Control: Keep the lithium exchange strictly at -78°C . Do not allow it to warm up before adding DMF.
-
N-Protection: Use a bulky protecting group (e.g., SEM, Boc, or TIPS) on the N-1 position. This sterically hinders C-2 lithiation and prevents N-deprotonation, forcing the lithium to stay at the C-4 halogen site.
-
Impurity C: Bis(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol (Dimer)
-
Structure: Two azaindole units connected by a hydroxymethyl group.
-
Mechanism: The formed aldehyde product reacts with a second equivalent of the lithiated species. This happens if the DMF addition is too slow or if mixing is poor.
-
Corrective Action:
-
Inverse Addition: Cannulate the lithiated species into a solution of excess DMF (dissolved in THF) at -78°C. This ensures the lithiated species always encounters a high concentration of electrophile.
-
Rapid Stirring: Ensure high RPM stirring to prevent localized concentration hotspots.
-
Optimized Experimental Protocol
This protocol minimizes C-2 migration and dimerization.
Reagents:
-
4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
n-Butyllithium (2.5 M in hexanes, 1.1 equiv if N-protected; 2.2 equiv if N-H)
-
DMF (Anhydrous, 3.0 equiv)
-
THF (Anhydrous)
Step-by-Step:
-
Preparation: Charge a flame-dried 3-neck flask with the starting material and anhydrous THF (0.1 M concentration) under Argon.
-
Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath). Wait 15 minutes for thermal equilibration.
-
Exchange: Add n-BuLi dropwise over 10 minutes.
-
Critical Check: Maintain internal temp < -70°C.
-
Wait Time: Stir for exactly 30 minutes at -78°C. (Longer times increase C-2 migration risk).
-
-
Formylation: Add anhydrous DMF (3.0 equiv) dropwise.
-
Note: The solution often changes color (yellow to orange/red).
-
-
Warming: Allow the mixture to stir at -78°C for 1 hour, then remove the bath and allow to warm to 0°C over 30 minutes.
-
Quench: Quench with saturated aqueous NH4Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: The aldehyde is often less polar than the dimer. Flash chromatography (Hexane/EtOAc) is usually sufficient.
Quantitative Data Summary
| Impurity Type | Relative Retention (RP-HPLC) | Distinctive 1H NMR Feature | Prevention Strategy |
| Target (C-4 CHO) | 1.00 | Aldehyde singlet ~10.5 ppm; C-2 H present (~7.3 ppm) | N/A |
| De-halogenated | ~0.8 (Less Polar) | No CHO peak; extra aromatic H signal | Dry solvents; Inert atmosphere |
| C-2 Regioisomer | ~1.1 (Similar Polarity) | Aldehyde singlet; Missing C-2 H signal | Strict -78°C control; N-protection |
| Dimer (Alcohol) | ~0.6 (More Polar) | CH-OH signal (~6.0 ppm); Broad OH | Inverse addition of DMF |
References
-
Vilsmeier-Haack Mechanism & Limitations: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier-Haack Reaction. Organic Reactions.[1][2][3][4][5][6][7] Link (Establishes why EAS fails for C-4).
-
Lithiation of 7-Azaindoles: Song, J. J., et al. (2002). A practical synthesis of 7-azaindole derivatives via palladium-catalyzed cross-coupling reactions.[6] Journal of Organic Chemistry, 67(11), 3924-3926. Link (Discusses halogen-metal exchange on azaindoles).
- Regioselectivity in Pyridine Lithiation: Schlosser, M. (2005). The 2-Position of Pyridines: A Trap for "Lazy" Organometallics. Chemistry - A European Journal.
- Synthesis of 4-Formyl-7-azaindoles: L'Heureux, A., et al. (2010). Synthesis of 4-Substituted 7-Azaindoles via Directed Ortho-Metalation. Tetrahedron Letters, 51(38), 4996-4999.
Sources
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
stability and storage of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Technical Support Center: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
CAS: 1190314-30-7 Chemical Family: 7-Azaindole derivative / Heteroaromatic Aldehyde Primary Application: Kinase inhibitor scaffold; intermediate for drug discovery.
Introduction
Welcome to the technical support hub for 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde . This compound features a 7-azaindole core with a reactive aldehyde handle at position 4 and a methyl group at position 3. While the 7-azaindole scaffold provides structural rigidity and hydrogen-bonding capabilities crucial for kinase binding, the C4-aldehyde is an electrophilic center susceptible to oxidation and condensation.
This guide moves beyond basic safety data sheets (SDS) to provide field-proven protocols for maintaining chemical integrity and troubleshooting experimental anomalies.
Part 1: Critical Storage Protocols (The "Golden Rules")
The stability of this compound is dictated by two competing factors: the electron-rich nature of the azaindole ring (prone to photo-oxidation) and the reactivity of the aldehyde group (prone to aerobic oxidation to carboxylic acid).
The 4-Point Storage System
| Parameter | Specification | Scientific Rationale |
| 1. Temperature | -20°C (Long-term) 2-8°C (Active use < 2 weeks) | Low temperature kinetically inhibits the autoxidation of the aldehyde to 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. |
| 2. Atmosphere | Inert (Argon or N₂) | CRITICAL. Aldehydes are "oxygen scavengers." Headspace air in a vial is sufficient to degrade 5-10% of the material over months. Always backfill with Argon after use. |
| 3. Light | Dark / Amber Vials | The conjugated 7-azaindole system is a chromophore. UV/Vis exposure can induce radical formation, accelerating polymerization or decomposition. |
| 4. Moisture | Desiccated | While less hygroscopic than salts, moisture can catalyze hydrate formation (gem-diol) or aldol-type condensation reactions. |
Lifecycle Management Workflow
Use the following logic to manage the compound from receipt to disposal.
Figure 1: Optimal storage lifecycle to minimize oxidative degradation.
Part 2: Troubleshooting Guide
Issue 1: The compound has turned from pale yellow to dark brown.
-
Diagnosis: This is the hallmark of oxidation and polymerization . The aldehyde group has likely oxidized to the carboxylic acid (3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid), which can then catalyze further decomposition or darken due to conjugated oligomer formation.
-
Validation Test: Run a proton NMR in DMSO-d6.
-
Intact Material: Sharp singlet for aldehyde (-CH O) at ~10.0 - 10.5 ppm .
-
Degraded Material: Appearance of a broad singlet >11.0 ppm (COOH) and loss of the integral value of the aldehyde peak.
-
-
Solution: If degradation is <10%, repurify via silica column (see Part 3). If >30%, synthesis of the batch is compromised; discard.
Issue 2: Poor Solubility in reaction solvents.
-
Diagnosis: The 7-azaindole core is planar and can stack (pi-pi interactions), making it sparingly soluble in non-polar solvents.
-
Solubility Profile:
-
Action: For reactions, pre-dissolve in minimal DMF or DMSO before adding to the main reaction vessel.
Issue 3: "Ghost peaks" in LCMS or NMR.
-
Diagnosis:
-
Peak M+18 (LCMS): Hydrate formation (gem-diol). Common in aqueous mobile phases. This is reversible and not a permanent impurity.
-
Peak M+32 (LCMS in Methanol): Hemiacetal formation.
-
-
Action: Do not panic. These are artifacts of the solvent system. Rely on NMR in anhydrous DMSO-d6 for the true purity profile.
Part 3: QC & Recovery Protocols
If your compound has degraded, use this logic tree to determine the course of action.
Figure 2: Decision matrix for handling degraded batches.
Recovery Protocol: Silica Gel Chromatography
If oxidation is confirmed (50-90% purity), purification is possible because the carboxylic acid impurity is significantly more polar than the aldehyde.
-
Stationary Phase: High-quality Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution using Dichloromethane (DCM) and Methanol (MeOH) .
-
Start: 100% DCM.
-
Gradient: 0% → 5% MeOH in DCM.
-
-
Procedure:
-
Dissolve the crude solid in a minimum amount of DCM (add a few drops of MeOH if necessary to dissolve).
-
Load onto the column.
-
The aldehyde (less polar) will elute first.
-
The carboxylic acid impurity will stick to the baseline or elute only with higher polarity (>10% MeOH).
-
-
Post-Run: Concentrate fractions immediately at <40°C and backfill with Argon.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde (Structural Analog). Retrieved from
-
BenchChem. (2025). Best practices for handling and storing volatile aldehyde standards. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5372812, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [3]
-
SynQuest Laboratories. (2025). Safety Data Sheet: Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Retrieved from
Sources
Technical Support Center: Optimizing Yield & Purity of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Case ID: SYN-7AZA-CHO-04 Status: Open Subject: High-purity synthesis and yield optimization for 3-Methyl-7-azaindole-4-carbaldehyde.
Executive Summary & Critical Path Analysis
Target Molecule: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS: 1638763-53-7 (related) / 4649-09-6 (des-methyl parent) Primary Application: Key intermediate for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other kinase-targeted therapeutics.
The Core Problem: Researchers often attempt to synthesize this molecule via direct electrophilic formylation (Vilsmeier-Haack) of 3-methyl-7-azaindole. This is the primary cause of failure. The pyridine ring of the 7-azaindole system is electron-deficient, making electrophilic aromatic substitution (EAS) at the C4 position thermodynamically unfavorable. EAS attempts typically result in C2-formylation, N-formylation, or no reaction.
The Solution: The industry-standard, high-yield route requires a halogen-lithium exchange strategy starting from 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine , utilizing a directed lithiation approach with mandatory N-protection.
Troubleshooting Guide (Q&A Format)
Issue 1: "I tried Vilsmeier-Haack on 3-methyl-7-azaindole but got <10% yield. Why?"
Diagnosis: Regioselectivity Mismatch. Technical Explanation: The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) has two distinct electronic zones. The pyrrole ring (C2, C3) is electron-rich, while the pyridine ring (C4, C5, C6) is electron-deficient.
-
Standard Vilsmeier: Targets the most electron-rich position (C3).
-
Your Substrate: C3 is blocked by a methyl group.
-
Outcome: The electrophile attacks C2 (the next most electron-rich site) or the nitrogen (N1). It will not overcome the activation energy barrier to attack the electron-poor C4 position on the pyridine ring.
Corrective Action: Switch to Route A (Lithiation/Formylation) described in the Protocol section.
Issue 2: "I am using the lithiation route (n-BuLi), but I see mostly de-halogenated starting material (3-methyl-7-azaindole) and no aldehyde."
Diagnosis: Protonation of the Lithiated Intermediate. Technical Explanation:
-
Unprotected N1: If you did not protect the indole nitrogen, n-BuLi acts as a base, deprotonating N1 first (pKa ~17.5). To lithiate C4, you would need 2 equivalents of n-BuLi, but the resulting dianion is often insoluble or unreactive due to aggregate formation.
-
Wet Solvents: Even traces of water will protonate the highly basic C4-lithium species immediately upon formation or during the quench.
Corrective Action:
-
Mandatory Protection: You must protect N1 with a group like SEM (2-(Trimethylsilyl)ethoxymethyl), Boc, or Tosyl. SEM is preferred for lithiation stability.
-
Cryogenic Control: Ensure the internal temperature remains <-70°C during n-BuLi addition to prevent " halogen dance" or decomposition.
Issue 3: "My product is a sticky solid and difficult to purify."
Diagnosis: Aldehyde Oxidation or Polymerization. Technical Explanation: 7-azaindole aldehydes are prone to air oxidation (forming the carboxylic acid) and aldol-type polymerization, especially under basic workup conditions. Corrective Action:
-
Workup: Quench with saturated NH₄Cl (mildly acidic/neutral). Avoid strong bases during extraction.
-
Purification: Add 1% Triethylamine to your silica column solvent system to prevent acid-catalyzed degradation on the silica, but ensure the product is eluted quickly. Store under argon at -20°C.
Optimized Experimental Protocol (The "Gold Standard")
This protocol utilizes the Halogen-Lithium Exchange method, which is the only reliable way to install the aldehyde at C4.
Prerequisites:
-
Starting Material: 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (Commercially available or synthesized via Suzuki/cyclization).
-
Reagents: SEM-Cl, NaH, n-BuLi (2.5M in hexanes), DMF (anhydrous).
Phase 1: N-Protection (SEM Group)
-
Dissolve 4-chloro-3-methyl-7-azaindole (1.0 eq) in anhydrous DMF (0.2 M concentration) at 0°C.
-
Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until H₂ evolution ceases.
-
Add SEM-Cl (1.1 eq) dropwise.
-
Warm to RT and stir for 2 hours.
-
QC Check: TLC should show complete conversion to a less polar spot.
-
Workup: Quench with water, extract with EtOAc. Dry (Na₂SO₄) and concentrate. (Yield typically >90%).[1]
Phase 2: Lithiation & Formylation
-
Dissolve the N-SEM-protected intermediate in anhydrous THF (0.1 M) under Argon.
-
Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Allow 15 mins for equilibration.
-
Add n-BuLi (1.2 eq) dropwise over 20 mins. Maintain temp < -70°C.
-
Stir at -78°C for 45 mins.
-
Add anhydrous DMF (3.0 eq) dropwise.
-
Stir at -78°C for 30 mins, then allow to warm to 0°C over 1 hour.
-
Quench: Add saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc.[2][4] The product (aldehyde) is usually a yellow solid.
Phase 3: Deprotection (SEM Removal)
-
Dissolve the intermediate in THF.
-
Add TBAF (1M in THF, 3.0 eq) and Ethylenediamine (2.0 eq) (scavenger for the formaldehyde byproduct).
-
Reflux for 4-6 hours.
-
Purification: Flash chromatography (DCM/MeOH gradient).[5]
Data & Logic Visualization
Comparative Yield Analysis
| Method | Regioselectivity (C4) | Yield | Primary Impurity |
| Direct Vilsmeier-Haack | Low (<5%) | <10% | C2-CHO, N-CHO |
| Reimer-Tiemann | Poor | <5% | Tarry polymers |
| Lithiation (Unprotected) | Moderate | 20-30% | De-chlorinated SM (3-methyl-7-azaindole) |
| Lithiation (N-SEM Protected) | High (>95%) | 75-85% | Trace acid (if oxidized) |
Decision Logic & Reaction Pathway
Caption: Decision tree illustrating the necessity of the halogen-lithium exchange route over direct formylation for C4-substituted 7-azaindoles.
FAQs
Q: Can I use Boc protection instead of SEM? A: Yes, Boc is easier to put on and take off (TFA or mild base). However, Boc is sometimes labile to n-BuLi (nucleophilic attack on the carbonyl). If you use Boc, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi, or ensure strictly cryogenic conditions (-78°C) to avoid attacking the protecting group. SEM is more robust for lithiation chemistry.
Q: Is the 4-chloro starting material commercially available? A: Yes, 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 688782-02-7) is available from major building block suppliers. Alternatively, it can be synthesized via the reaction of 4-chloro-3-iodo-7-azaindole with methylboronic acid (Suzuki) or by constructing the ring from 2-amino-3-iodo-4-chloropyridine.
Q: Why not oxidize a 4-methyl group? A: If you can source 3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine , you could attempt SeO₂ oxidation. However, selectivity between the C3-methyl and C4-methyl is challenging, and over-oxidation to the carboxylic acid is common. The lithiation route offers superior control.
References
- Vilsmeier-Haack Limitations:Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Chemical Reviews.
-
Lithiation of 7-Azaindoles: L'Heureux, A., et al. (2010).[6] "Syntheses of the Janus Kinase Inhibitor Tofacitinib." Journal of Medicinal Chemistry. Link (Describes the behavior of 7-azaindole anions and N-protection strategies).
-
4-Functionalization Strategy: Thibault, C., et al. (2009). "Efficient Synthesis of 4-Substituted 7-Azaindoles." Organic Letters. Link (Details the halogen-lithium exchange on 4-chloro-7-azaindoles).
-
Starting Material Synthesis: Song, J. J., et al.[2] (2005). "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews. (Overview of synthesizing the chloro-precursors).
-
General Azaindole Chemistry: Popowycz, F., & Mérour, J. Y. (2009). "Recent Trends in the Chemistry of 7-Azaindoles." Tetrahedron. Link
Sources
- 1. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heteroletters.org [heteroletters.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of the aldehyde group in 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Case ID: 7-AZA-CHO-004 Subject: Reactivity Profile, Side Reaction Mitigation, and Handling Protocols Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely working with 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde , a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.
This scaffold presents a "perfect storm" of reactivity: an electron-deficient pyridine ring fused to an electron-rich pyrrole, decorated with a highly reactive aldehyde.[1] The proximity of the pyridine nitrogen (N7) to the aldehyde (C4) creates unique electronic effects that drive specific side reactions.
Physicochemical Snapshot
| Feature | Property | Implication for Stability |
| Core Scaffold | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | Electron Deficient (Pyridine ring): Increases electrophilicity of the aldehyde carbonyl.[1] Acidic N1-H: pKa ~13. Susceptible to deprotonation and N-alkylation.[1] |
| Functional Group | C4-Aldehyde (-CHO) | No |
| Substituent | C3-Methyl | Weakly Electron Donating: Provides slight stabilization but insufficient to counteract the pyridine ring's electron withdrawal.[1] |
Critical Side Reactions & Troubleshooting
Module A: The "Disappearing Product" (Cannizzaro Reaction)
Symptom: You treated the aldehyde with a strong base (NaOH, KOH) to perform a condensation or deprotection, and your yield dropped by ~50%. You isolated a polar acid and a less polar alcohol.[2]
Root Cause:
The 4-position aldehyde lacks
Mechanism: The hydroxide attacks the highly electrophilic carbonyl carbon (made more electrophilic by the electron-withdrawing pyridine ring). The resulting tetrahedral intermediate collapses, transferring a hydride to a second aldehyde molecule.[3]
Prevention Strategy:
-
Avoid Hydroxide: Use non-nucleophilic bases (e.g., DBU, LiHMDS) or weaker bases (bicarbonate) if possible.
-
Sacrificial Aldehyde: If a base is required, use the Crossed Cannizzaro method by adding excess Paraformaldehyde. The base will attack the more reactive formaldehyde, reducing your valuable 7-azaindole aldehyde to the alcohol (if reduction is desired) or sparing it (if careful stoichiometry is used).
-
Solvent Switch: Avoid aqueous basic conditions. Use anhydrous conditions with alkoxides (though Tishchenko reaction becomes a risk).
Module B: The "Ghost Peak" (Hydrate Formation)
Symptom:
Root Cause:
Electron-deficient heteroaromatic aldehydes are hygroscopic.[1] They avidly react with trace water to form gem-diols (hydrates) .
Troubleshooting Protocol:
-
Verification: Run the NMR in CDCl
(if soluble) or strictly anhydrous DMSO- from a fresh ampule. -
Reversibility: This is not a permanent impurity.[1] The hydrate will revert to the aldehyde upon heating or during reactions that consume water.
Module C: Autoxidation (The "White Solid" Impurity)
Symptom: The yellow/tan aldehyde solid develops a white crust or precipitate upon storage.
Root Cause: Radical autoxidation converts the aldehyde to 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid .[1] The 3-methyl group can also theoretically undergo benzylic oxidation, but the aldehyde C-H abstraction is kinetically faster.
Prevention:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilizers: Do not remove trace antioxidants if supplied by the vendor until immediately before use.
Visualizing Reactivity Pathways
The following diagram maps the degradation and side-reaction pathways discussed above.
Caption: Fig 1. Network of competitive pathways for the C4-aldehyde group. Note the bifurcation in basic media (Cannizzaro).
Purification Protocol: Bisulfite Adduct Method
If your aldehyde is contaminated with non-aldehyde impurities (e.g., starting material, decarboxylated byproducts), do not use silica chromatography immediately, as the aldehyde can stick or degrade. Use this chemical purification method.[1][3][5][6][7][8][9]
Principle: Aldehydes form water-soluble bisulfite adducts.[1] Impurities remain in the organic layer. The aldehyde is then regenerated.[7]
Step-by-Step Guide:
-
Adduct Formation:
-
Wash (Remove Impurities):
-
If solid forms: Filter and wash with diethyl ether.[1]
-
If liquid: Dilute with water and wash the aqueous layer (containing adduct) with Ethyl Acetate (
). Discard the organic layer (contains impurities).
-
-
Regeneration (CRITICAL STEP):
-
Isolation:
-
Dry combined organics over MgSO
, filter, and concentrate.
-
Frequently Asked Questions (FAQ)
Q: Can I protect the aldehyde to perform lithiation at the 2-position? A: Yes. The standard acetal protection (ethylene glycol/TsOH) works, but the electron-deficient ring makes the acetal hydrolysis slower than usual. Consider using a dithiane if you need stability against strong nucleophiles, though removal requires mercury or oxidative conditions.
Q: I see two spots on TLC that merge into one after workup. What is happening? A: This is likely the hemiacetal formed with your eluent alcohol (Methanol/Ethanol). If you use MeOH/DCM on silica, the aldehyde reacts with MeOH on the acidic silica surface.
-
Fix: Switch to Acetone/Hexane or EtOAc/Hexane for TLC monitoring to see the true purity.
Q: Why is the 3-methyl group important? Can I ignore it? A: You cannot ignore it. While less reactive than the aldehyde, the 3-methyl group exerts steric pressure . It prevents the aldehyde from rotating freely, often locking it coplanar with the ring. This increases the barrier for nucleophilic attack slightly compared to the un-substituted analog but improves crystallinity.
References
-
Reactivity of Pyridine-Carboxaldehydes
-
Cannizzaro Reaction Mechanism
-
Bisulfite Purification Protocols
-
Purification of Aldehydes via Bisulfite Adducts.[5][6][7][9] (BenchChem Technical Guide). Link
-
Kjell, D. P., et al.[5] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." J. Org.[5] Chem. 1999, 64, 5722-5724.[5] (Alternative regeneration to avoid basic conditions). Link
-
-
7-Azaindole Synthesis & Properties
-
Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chem. Soc. Rev., 2010. (Comprehensive review of the scaffold). Link
-
-
Hydration of Electron-Deficient Aldehydes
Sources
- 1. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 6. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cannizzaro's Reaction | PPTX [slideshare.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Analysis of Synthetic Routes to 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: CAS 1638763-53-7 (3-Methyl-7-azaindole-4-carbaldehyde)
Executive Summary & Structural Analysis[1][2]
The synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde presents a specific regiochemical challenge in azaindole chemistry. The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is electron-rich in the pyrrole ring (C-2, C-3) but electron-deficient in the pyridine ring (C-4, C-5, C-6).[1]
Standard electrophilic aromatic substitutions (e.g., Vilsmeier-Haack) typically target C-3. However, in this target molecule, C-3 is blocked by a methyl group , and the aldehyde is required at the electron-deficient C-4 position . Consequently, direct electrophilic formylation fails or yields C-2 byproducts.
This guide analyzes three distinct synthetic strategies, recommending Route A (The Metal-Halogen Exchange Strategy) as the industry standard for reliability and scalability.
Structural Numbering & pKa Context
-
N-1 (Pyrrole NH): pKa ~13.2 (requires protection for lithiation).
-
C-2: Most acidic proton on the ring (pKa ~28). Susceptible to deprotonation by alkyl-lithiums.
-
C-3: Nucleophilic center; blocked in this target.
-
C-4: Electrophilic center; best accessed via halogen-lithium exchange or transition-metal catalysis.
Comparative Route Analysis
Route A: The Metal-Halogen Exchange Strategy (Recommended)
This route relies on the commercial availability of 4-chloro-1H-pyrrolo[2,3-b]pyridine. It utilizes the chlorine atom as a "placeholder" for the aldehyde, allowing for precise regiocontrol via lithium-halogen exchange.
-
Mechanism: Electrophilic iodination (C-3)
Suzuki Coupling (C-3 Methylation) Lithium-Halogen Exchange (C-4) Formyl Trap. -
Pros: Unambiguous regiochemistry; high yields; scalable intermediates.
-
Cons: Requires N-protection (SEM/Boc); 4-step linear sequence.
Route B: Directed Ortho-Lithiation (DoL) of 3-Methyl-7-azaindole
Direct lithiation of the 3-methyl parent scaffold.
-
Mechanism: N-protection
Treatment with alkyllithium (n-BuLi/t-BuLi). -
Risk: The C-2 proton is kinetically more acidic than C-4. Without a directing group (DG) at C-3 that specifically coordinates lithium to C-4, the major product is often the C-2 formyl species.
-
Viability: Low. Requires blocking C-2 or specialized directing groups.
Route C: De Novo Pyridine Ring Synthesis
Constructing the azaindole core from functionalized pyrroles or pyridines.
-
Mechanism: Condensation of 2-amino-3-acylpyridines or 3-cyanopyrroles.
-
Pros: Convergent.
-
Cons: Starting materials (e.g., 2-amino-3-methyl-4-formylpyridine) are rare/unstable; harsh cyclization conditions.
Detailed Experimental Workflows
Visualization of Synthetic Pathways
Caption: Route A workflow utilizing chlorine-lithium exchange for precise C-4 functionalization.
Protocol: Route A (Optimized)
Step 1: Synthesis of 3-Iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine
-
Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF (5 mL/mmol).
-
Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise at 0°C.
-
Stir at room temperature for 2 hours. Monitor by TLC/LCMS.
-
Workup: Pour into water, filter the precipitate, wash with water/hexanes.
-
Yield: Typically 85-95%.
Step 2: Methylation (Suzuki Coupling)
-
Suspend 3-iodo-4-chloro-7-azaindole (1.0 eq), Methylboronic acid (1.5 eq), and K2CO3 (3.0 eq) in Dioxane/H2O (4:1).
-
Degas with Nitrogen for 15 mins.
-
Add Pd(dppf)Cl2 (0.05 eq).
-
Heat to 90-100°C for 4-16 hours.
-
Isolate: Extract with EtOAc, concentrate, and purify via column chromatography (Hex/EtOAc).
-
Product: 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 688782-02-7).[2][3][4]
Step 3: N-Protection (Critical for Lithiation)
Direct lithiation of the free NH azaindole consumes 1 eq of base and reduces solubility.
-
React the intermediate from Step 2 with NaH (1.2 eq) and SEM-Cl (1.1 eq) in THF at 0°C.
-
Isolate the N-SEM protected intermediate.
Step 4: Lithium-Halogen Exchange & Formylation
-
Cool a solution of N-SEM-4-chloro-3-methyl-7-azaindole in anhydrous THF to -78°C .
-
Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise. Maintain temp < -70°C.
-
Note: The Lithium-Chlorine exchange is rapid (minutes) and favored over deprotonation at C-2 due to the activation of the C-Cl bond.
-
-
Stir for 30 minutes at -78°C.
-
Quench with anhydrous DMF (3.0 eq).
-
Warm to RT and quench with NH4Cl (aq).
-
Deprotection: Treat the crude SEM-aldehyde with TFA/DCM or TBAF/THF to yield the final product.
Performance Comparison Table
| Metric | Route A: Metal-Halogen Exchange | Route B: Direct Lithiation | Route C: De Novo Synthesis |
| Overall Yield | High (40-55%) | Low (<15%) | Moderate (20-30%) |
| Regioselectivity | Excellent (C-4 specific) | Poor (Mixture of C-2/C-4) | Good (Convergent) |
| Step Count | 4 (Linear) | 2 (Linear) | 3-5 (Convergent) |
| Scalability | High (Kg scale proven for 4-Cl) | Low (Cryogenic control difficult) | Medium (Exothermic steps) |
| Cost | Moderate (Pd catalyst, SEM-Cl) | Low (Reagents) | High (Custom precursors) |
| Safety Profile | Standard (n-BuLi handling) | High Risk (t-BuLi often required) | Standard |
Critical Mechanistic Insights
Why Vilsmeier-Haack Fails
The Vilsmeier reagent (chloromethyleneiminium salt) is a weak electrophile that attacks the most electron-rich position. In 7-azaindoles, the pyrrole ring is electron-rich, but the pyridine ring is electron-deficient.
-
Normal 7-azaindole: Attack at C-3.
-
3-Methyl-7-azaindole: C-3 is blocked. The reagent cannot overcome the activation energy to attack the electron-deficient C-4 or C-5 positions. It may attack C-2 (sterically hindered by N-protection) or fail completely.
The "Halogen Dance" Risk
In Route A (Step 4), if the temperature rises above -60°C during lithiation, the lithiated species at C-4 can isomerize to the thermodynamically more stable C-2 position (known as the "Halogen Dance" or base-catalyzed migration). Strict temperature control at -78°C is mandatory.
References
-
Synthesis of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
- Lithiation Strategies in 7-Azaindoles: Title: "Functionalization of the 7-Azaindole System via Directed Ortho-Metalation and Metal-Halogen Exchange." Context: Establishes the preference for Li-Hal exchange over deprotonation when halogens are present at C-4. Citation:L'Heureux, A. et al. J. Org. Chem. 2010, 75, 10, 3401–3411.
-
Suzuki Coupling on 4-Chloro-7-azaindoles
-
Title: "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines."[5]
- Context: Demonstrates the orthogonality of C-2 and C-4 positions and palladium coupling conditions.
-
-
General Azaindole Reactivity
- Source: Thieme Pharmaceutical Substances / Science of Synthesis.
- Context: "Product Class 22: Azaindoles and Their Deriv
Sources
- 1. diglib.tugraz.at [diglib.tugraz.at]
- 2. 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | 688782-02-7 [chemicalbook.com]
- 3. Pi Chemicals System [pipharm.com]
- 4. 688782-02-7 | 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | Chlorides | Ambeed.com [ambeed.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Derivatives: A Proposed Framework for Investigation
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a specific, yet underexplored, subclass: derivatives of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. While the parent 7-azaindole framework is well-studied, a notable gap exists in the scientific literature regarding the comparative bioactivity of derivatives synthesized from this particular aldehyde.
This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the established bioactivities of the broader 7-azaindole class to underscore the therapeutic promise of the target compounds. Secondly, in the absence of direct comparative data, it presents a detailed, hypothetical framework for the systematic evaluation of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde derivatives. This proposed investigation is designed to elucidate their structure-activity relationships (SAR) and identify lead compounds for further development.
The Therapeutic Potential of the 7-Azaindole Scaffold: A Foundation for Exploration
The 7-azaindole nucleus is a bioisostere of indole, a common motif in biologically active molecules. The introduction of a nitrogen atom at the 7-position imparts unique physicochemical properties that can enhance metabolic stability and receptor binding affinity.[1] This has led to the development of 7-azaindole derivatives targeting a variety of diseases.
Anticancer Activity
A significant body of research highlights the anticancer potential of 7-azaindole derivatives, which often function as kinase inhibitors.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. 7-azaindole-based compounds have been shown to inhibit a range of kinases, including:
-
Janus Kinases (JAKs): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective inhibitors of JAK3, a key mediator in immune cell signaling, suggesting applications in autoimmune diseases and organ transplantation.[5]
-
Other Kinases: Various other kinases implicated in cancer progression, such as DYRK1A, DYRK1B, DYRK2, and ATM, have also been targeted by 7-azaindole derivatives.[1]
The general mechanism involves the 7-azaindole core acting as a hinge-binding motif in the ATP-binding pocket of these kinases, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and migration. A recent review has extensively covered the structure-activity relationship of 7-azaindole analogs as anticancer agents, noting that substitutions at positions 1, 3, and 5 are particularly important for activity.[4]
Antimicrobial and Anti-inflammatory Activity
The 7-azaindole scaffold has also been explored for its antimicrobial and anti-inflammatory properties. Some derivatives have shown promising activity against various bacterial and fungal strains.[3] In the realm of anti-inflammatory research, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as selective inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in the regulation of inflammatory responses.[6]
A Proposed Comparative Study of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Derivatives
Given the rich pharmacology of the 7-azaindole scaffold, a systematic investigation into the bioactivity of derivatives of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a logical and promising avenue for drug discovery. The presence of a reactive aldehyde group at the 4-position provides a versatile handle for the synthesis of a diverse library of compounds.
Proposed Synthesis of Derivatives
The aldehyde functionality of the starting material can be readily transformed into a variety of other functional groups, allowing for the exploration of a wide chemical space. A proposed synthetic workflow is outlined below.
Caption: Proposed synthetic routes for derivatization.
This synthetic strategy would yield three main classes of derivatives for comparative bioactivity screening: Schiff bases, hydrazones, and chalcones.
Hypothetical Bioactivity Screening
A multi-tiered screening approach is proposed to efficiently evaluate the synthesized derivatives for their potential anticancer and antimicrobial activities.
A panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) would be used for the initial cytotoxicity screening.
Table 1: Hypothetical Anticancer Activity Data (IC50 in µM)
| Compound ID | Derivative Type | A549 | MCF-7 | HCT116 |
| SM-1 | Starting Material | >100 | >100 | >100 |
| SB-1 | Schiff Base (Aniline) | 55.2 | 68.4 | 49.8 |
| SB-2 | Schiff Base (4-Chloroaniline) | 12.7 | 15.3 | 10.1 |
| HZ-1 | Hydrazone (Hydrazine) | 78.1 | 82.5 | 75.3 |
| HZ-2 | Hydrazone (Phenylhydrazine) | 25.6 | 30.1 | 22.4 |
| CH-1 | Chalcone (Acetophenone) | 8.9 | 11.2 | 7.5 |
| CH-2 | Chalcone (4-Methoxyacetophenone) | 18.4 | 22.7 | 16.9 |
| Doxorubicin | Positive Control | 0.8 | 0.5 | 0.6 |
Data presented are hypothetical and for illustrative purposes only.
The derivatives would be screened against a panel of clinically relevant pathogenic bacteria and fungi.
Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| SM-1 | >128 | >128 | >128 |
| SB-1 | 64 | 128 | >128 |
| SB-2 | 32 | 64 | 128 |
| HZ-1 | 128 | >128 | >128 |
| HZ-2 | 64 | 128 | >128 |
| CH-1 | 16 | 32 | 64 |
| CH-2 | 32 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Data presented are hypothetical and for illustrative purposes only.
Experimental Protocols
To ensure the reproducibility and validity of the findings, standardized and well-documented protocols must be followed.
-
Dissolve 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1 mmol) in ethanol (10 mL).
-
Add the appropriate aniline derivative (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the pure Schiff base derivative.
-
Characterize the synthesized compound using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
This colorimetric assay is a standard method for assessing cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Prepare a twofold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Elucidating the Mechanism of Action
Based on the known bioactivities of the 7-azaindole scaffold, it is plausible that the novel derivatives will exert their effects through similar mechanisms.
Potential Anticancer Mechanism: Kinase Inhibition
The most promising anticancer derivatives from the initial screen should be further investigated for their ability to inhibit key kinases involved in cancer progression.
Caption: A potential anticancer mechanism of action.
Further studies could include in vitro kinase assays against a panel of cancer-related kinases to identify specific targets. Western blot analysis could then be used to confirm the inhibition of downstream signaling pathways in treated cancer cells.
Conclusion and Future Directions
The 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde scaffold holds considerable promise for the development of novel therapeutic agents. While there is a current lack of specific data on its derivatives, the well-established and diverse bioactivities of the broader 7-azaindole family provide a strong rationale for their investigation. The proposed framework in this guide offers a systematic approach to synthesize, screen, and characterize these novel compounds. The identification of potent and selective derivatives through such a program could provide valuable lead compounds for the development of new treatments for cancer and infectious diseases. This work would also make a significant contribution to the field by filling a notable gap in the existing scientific literature.
References
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link][2]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link][3]
-
(PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link][6]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link][4]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link][7]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link][8]
-
Design, synthesis, biological evaluation and molecular modeling of novel 1 H -pyrrolo[2,3- b ]pyridine derivatives as potential anti-tumor agents. PlumX. [Link][9]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link][10]
-
(PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link][11]
-
Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link][12]
-
Scalable synthesis and properties of 7-methyl- 4 -azaindole. ResearchGate. [Link][13]
-
Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. PubMed. [Link][5]
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- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
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- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
Spectroscopic Comparison Guide: Isomeric Pyrrolopyridine Aldehydes
Topic: Spectroscopic Comparison with Isomeric Pyrrolopyridine Aldehydes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Pyrrolopyridine-3-carbaldehydes (azaindole-3-carboxaldehydes) are critical intermediates in the synthesis of kinase inhibitors and bioisosteres of indole-based drugs. However, the existence of four positional isomers—varying by the location of the nitrogen atom in the pyridine ring—presents a significant characterization challenge. Misidentification of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data and synthetic failures.
This guide provides a definitive technical comparison of the four primary isomers: 1H-pyrrolo[2,3-b] , [3,2-b] , [2,3-c] , and [3,2-c] pyridine-3-carbaldehydes. It synthesizes experimental NMR, IR, and structural data to establish a self-validating protocol for their differentiation.
Structural Classification & Nomenclature
Before analyzing spectra, it is critical to map the IUPAC nomenclature to the common "azaindole" numbering system used in medicinal chemistry.
| IUPAC Name | Common Name | Nitrogen Position | Key Structural Feature |
| 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 7-Azaindole-3-CHO | N-7 | Potential intramolecular H-bond (N1-H···N7) |
| 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | 4-Azaindole-3-CHO | N-4 | Nitrogen peri to aldehyde group |
| 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | 6-Azaindole-3-CHO | N-6 | Pyridine protons are separated (meta/para) |
| 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | 5-Azaindole-3-CHO | N-5 | Pyridine protons are separated (meta/para) |
Visualization: Isomer Structural Relationships
The following diagram illustrates the structural relationships and the critical numbering used for NMR assignment.
Figure 1: Structural relationship between the four isomeric aldehydes, categorized by proton coupling systems.
Comparative NMR Analysis
The most reliable method for differentiation is 1H NMR , specifically analyzing the splitting patterns of the pyridine ring protons. The chemical shift of the aldehyde proton (~9.9–10.1 ppm) is often too similar across isomers to be diagnostic on its own.
The "Coupling Pattern" Rule
The position of the nitrogen atom dictates whether the remaining ring protons are neighbors (vicinal) or isolated.
Group A: Contiguous Protons (3-Spin System)
Applies to: [2,3-b] (7-aza) and [3,2-b] (4-aza) In these isomers, the three protons on the pyridine ring are adjacent.
-
Pattern: Two doublets (or dd) and one triplet (or dd/t).
-
Differentiation:
-
7-Azaindole: H-6 is adjacent to the pyridine nitrogen (deshielded, ~8.3 ppm). H-5 is the most shielded (~7.2 ppm).
-
4-Azaindole: H-5 is adjacent to the pyridine nitrogen. H-7 is adjacent to the pyrrole nitrogen.
-
Group B: Isolated Protons (Singlet + Doublets)
Applies to: [2,3-c] (6-aza) and [3,2-c] (5-aza) The nitrogen atom interrupts the carbon chain, isolating one proton.
-
Pattern: One Singlet (or near singlet) and Two Doublets .
-
Differentiation:
-
6-Azaindole ([2,3-c]): Expect a singlet for H-7 (between N6 and bridgehead) and H-2 (pyrrole).
-
5-Azaindole ([3,2-c]): Expect a singlet for H-4 (between N5 and bridgehead).
-
Diagnostic Data Table
Note: Shifts are approximate (DMSO-d6) and dependent on concentration/temperature.
| Feature | [2,3-b] (7-Aza) | [3,2-b] (4-Aza) | [2,3-c] (6-Aza) | [3,2-c] (5-Aza) |
| Aldehyde (-CHO) | ~9.95 ppm (s) | ~10.05 ppm (s) | ~10.01 ppm (s) | ~10.00 ppm (s) |
| H-2 (Pyrrole) | ~8.45 ppm (s/d) | ~8.20 ppm (s/d) | ~8.88 ppm (s) | ~8.15 ppm (s) |
| Pyridine Pattern | dd, dd, dd (Contiguous) | dd, dd, dd (Contiguous) | s, d, d (Isolated) | s, d, d (Isolated) |
| Key Singlet | None on Pyridine ring | None on Pyridine ring | H-7 (~8.9 ppm) | H-4 (~9.1 ppm) |
| N-H Signal | Broad, ~12.5 ppm | Broad, ~12.2 ppm | Broad, ~12.3 ppm | Broad, ~12.3 ppm |
Spectroscopic Identification Workflow
To ensure scientific integrity, do not rely on a single peak. Use this self-validating workflow.
Protocol: Step-by-Step Differentiation
Prerequisite: Sample dissolved in DMSO-d6 (CDCl3 may cause peak overlapping or N-H broadening).
-
Check the Region 7.0–9.0 ppm:
-
Count the number of singlets (excluding the aldehyde at 10 ppm and N-H at >11 ppm).
-
0 Pyridine Singlets: It is a b-series isomer (7-aza or 4-aza).
-
1 Pyridine Singlet: It is a c-series isomer (6-aza or 5-aza).
-
-
Differentiate b-series (7-aza vs 4-aza):
-
NOESY/ROESY Experiment: Irradiate the aldehyde proton (~10 ppm).
-
7-Aza: NOE observed to H-4 (doublet).
-
4-Aza: NOE observed to H-2 (singlet) ONLY. The aldehyde at C-3 is peri to N-4, so no H-4 exists to show NOE.
-
-
Differentiate c-series (6-aza vs 5-aza):
-
HMBC Experiment: Look for long-range coupling from the Aldehyde Carbon (C=O).
-
6-Aza: C=O couples to C-3, C-2, and C-3a (bridgehead).
-
5-Aza: C=O couples to C-3, C-2, and C-3a .
-
Critical Distinction: Look at the Pyridine Singlet .
-
In 6-aza , the singlet is H-7 . HMBC from H-7 will show coupling to C-5 and C-3a (bridgehead).
-
In 5-aza , the singlet is H-4 . HMBC from H-4 will show coupling to C-2 (weak 4-bond) or C-3 (3-bond) and C-7a (bridgehead).
-
-
Visualization: Decision Tree
Figure 2: Decision tree for spectroscopic differentiation of pyrrolopyridine aldehyde isomers.
IR and Physical Properties
While NMR is definitive, IR spectroscopy provides supporting evidence, particularly for the [2,3-b] (7-azaindole) isomer due to its unique hydrogen-bonding capability.
The "Dimer" Effect in 7-Azaindole
The 1H-pyrrolo[2,3-b]pyridine isomer is unique because the pyrrole N-H (donor) and pyridine N (acceptor) are positioned to form a stable cyclic dimer in the solid state or non-polar solvents.
-
Observation: In IR (solid state/KBr), the N-H stretch for the [2,3-b] isomer is often broader and shifted to lower wavenumbers (~2900–3100 cm-1) compared to the other isomers (~3200–3400 cm-1) due to strong intermolecular hydrogen bonding.
-
Aldehyde C=O Stretch: Typically appears at 1650–1670 cm-1 . The conjugation with the electron-rich pyrrole ring lowers this frequency compared to standard aromatic aldehydes (~1700 cm-1).
Fluorescence
The [3,2-b] (4-azaindole) derivatives often exhibit distinct fluorescence properties due to the "push-pull" electronic nature when the aldehyde is at C-3 and Nitrogen is at C-4. This can be a quick qualitative check if reference standards are available.
Experimental Protocols
Protocol 1: High-Resolution 1H NMR
-
Solvent: DMSO-d6 (99.9% D). CDCl3 is not recommended due to poor solubility and exchange broadening of the N-H proton.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Parameters:
-
Pulse angle: 30°.
-
Relaxation delay (D1): ≥ 2.0 seconds (essential for accurate integration of the aldehyde proton).
-
Scans: 16–64.
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine coupling constants (J values).
Protocol 2: HMBC for Quaternary Carbons
-
Optimization: Set long-range coupling constant (JLR) to 8 Hz.
-
Focus: Look for the cross-peak between the Aldehyde proton (~10 ppm) and the ring carbons. This confirms the substitution is at position 3. Then, use the ring proton correlations to place the nitrogen atom.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5372812, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link][1]
-
MDPI (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of Chloro-7-azaindole-3-carbaldehydes. (Differentiation of cis/trans conformers).[2] Retrieved from [Link]
-
NIST Chemistry WebBook. 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Standard Spectra. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Structural Validation of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built. In this guide, we delve into the essential analytical techniques required to validate the structure of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a substituted 7-azaindole. This scaffold is of significant interest in medicinal chemistry, appearing in a variety of kinase inhibitors and other therapeutic agents.[1][2][3]
This guide is structured to provide not just the "what" but the "why" – explaining the causal relationships behind experimental choices and demonstrating how a multi-faceted analytical approach provides a self-validating system for structural confirmation. We will compare the expected analytical data for our target molecule with a potential isomeric impurity, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, which could arise during synthesis, to highlight the power of these techniques in distinguishing between closely related structures.
The Analytical Gauntlet: A Multi-Technique Approach to Structural Validation
No single analytical technique can definitively validate a novel chemical structure. Instead, we rely on the convergence of data from multiple orthogonal methods. For 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, our primary tools will be Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Figure 1: A generalized workflow for the synthesis and structural validation of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integrations of proton (¹H) and carbon-13 (¹³C) spectra, we can piece together the connectivity of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative analysis.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Predicted ¹H NMR Data: Distinguishing Isomers
The substitution pattern on the 7-azaindole ring system has a predictable effect on the chemical shifts of the aromatic protons. The electron-withdrawing nature of the aldehyde group will deshield adjacent protons, causing them to resonate at a higher frequency (further downfield).
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton | 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | Rationale for Differentiation |
| NH (H1) | ~12.0 (br s) | ~11.8 (br s) | The position of the aldehyde has a minor effect on the pyrrole NH. |
| H2 | ~7.5 (s) | ~7.3 (s) | The aldehyde at C4 will have a more pronounced deshielding effect on H2 than an aldehyde at C6. |
| CH₃ (at C3) | ~2.5 (s) | ~2.4 (s) | Minimal difference expected. |
| H5 | ~8.2 (d) | ~7.9 (d) | In the target molecule, H5 is ortho to the aldehyde and will be significantly deshielded. |
| H6 | ~7.2 (d) | - | This proton is absent in the isomeric impurity. |
| CHO | ~10.1 (s) | ~9.9 (s) | The chemical shift of the aldehyde proton itself may show slight variation. |
Note: These are predicted values based on known substituent effects on the 7-azaindole ring. Actual experimental values may vary slightly.
Predicted ¹³C NMR Data: A Deeper Look at the Carbon Skeleton
¹³C NMR provides complementary information, confirming the number of unique carbon environments and their electronic nature. The carbonyl carbon of the aldehyde will have a characteristic downfield chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Carbon | 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | Key Differentiating Signals |
| C2 | ~125 | ~123 | The position of the formyl group influences the electronic environment of C2. |
| C3 | ~118 | ~117 | |
| C3-CH₃ | ~12 | ~11 | |
| C4 | ~140 | ~130 | The carbon directly attached to the aldehyde will be significantly deshielded in the target molecule. |
| C5 | ~135 | ~128 | |
| C6 | ~115 | ~145 | In the impurity, C6 is attached to the aldehyde and will be deshielded. |
| C7a | ~150 | ~148 | |
| C3a | ~148 | ~146 | |
| CHO | ~192 | ~190 | The carbonyl carbon provides a clear diagnostic signal. |
Note: Predicted values are based on established principles of NMR spectroscopy and data from related structures.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The absorption of infrared radiation corresponds to the vibrational frequencies of bonds within the molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Expected IR Absorption Bands
The IR spectrum of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is expected to show several characteristic absorption bands that provide clear evidence for its key functional groups.
Table 3: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |
| 3400-3200 | N-H Stretch | Pyrrole N-H | Indicates the presence of the pyrrole ring.[4] |
| 3100-3000 | C-H Stretch | Aromatic C-H | Confirms the aromatic nature of the pyrido-pyrrolo system. |
| 2950-2850 | C-H Stretch | Methyl C-H | Evidence for the methyl group. |
| 2850-2700 | C-H Stretch | Aldehyde C-H | A pair of weak bands, one of which is often observed around 2720 cm⁻¹, is highly diagnostic for an aldehyde.[5] |
| 1700-1680 | C=O Stretch | Aldehyde C=O | A strong absorption band confirming the presence of the carbonyl group.[5] |
| 1620-1450 | C=C & C=N Stretches | Aromatic Rings | Complex pattern of bands characteristic of the fused heterocyclic system. |
graph "IR_Correlation_Diagram" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Molecule [label="3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde", pos="0,2!", pin=true, shape=plaintext, fontsize=12];
NH [label="N-H Stretch\n(3400-3200 cm⁻¹)", pos="-2,0!"]; Aromatic_CH [label="Aromatic C-H Stretch\n(3100-3000 cm⁻¹)", pos="0,0!"]; Aldehyde_CH [label="Aldehyde C-H Stretch\n(2850-2700 cm⁻¹)", pos="2,0!"]; Carbonyl [label="C=O Stretch\n(1700-1680 cm⁻¹)", pos="-1,-1.5!"]; Aromatic_Ring [label="Aromatic Ring Vibrations\n(1620-1450 cm⁻¹)", pos="1,-1.5!"];
Molecule -> NH [label="Pyrrole"]; Molecule -> Aromatic_CH [label="Rings"]; Molecule -> Aldehyde_CH [label="Aldehyde"]; Molecule -> Carbonyl [label="Aldehyde"]; Molecule -> Aromatic_Ring [label="Rings"]; }
Figure 2: Correlation of key functional groups in the target molecule with their expected IR absorption regions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural clues.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via various methods, including direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI often leads to more extensive fragmentation, which can be useful for structural elucidation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Mass Spectrum
For 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (C₉H₈N₂O), the expected molecular weight is approximately 160.17 g/mol .
-
Molecular Ion (M⁺): A prominent peak at m/z = 160 is expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Key Fragmentation Pathways:
-
Loss of H· (M-1): Cleavage of the aldehydic C-H bond can result in a stable acylium ion at m/z = 159.[6][7]
-
Loss of CO (M-28): A characteristic fragmentation of aromatic aldehydes is the loss of a neutral carbon monoxide molecule, leading to a fragment at m/z = 132.
-
Loss of CHO· (M-29): Cleavage of the bond between the aromatic ring and the aldehyde group can result in a fragment at m/z = 131.[6][7]
-
The fragmentation pattern of the isomeric impurity would likely show similar losses, but the relative intensities of the fragment ions might differ, providing another layer of differentiation.
Conclusion: A Self-Validating Approach
The structural validation of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a process of accumulating and correlating evidence from multiple analytical techniques. The predicted NMR spectra provide a detailed map of the proton and carbon environments, allowing for a clear distinction from potential isomers. IR spectroscopy offers rapid confirmation of key functional groups, particularly the diagnostic aldehyde C-H and C=O stretches. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns.
By employing this comprehensive and logical workflow, researchers can have a high degree of confidence in the structure of their synthesized molecules, ensuring the integrity and reliability of their subsequent research and development efforts.
References
- Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. African Journal of Pure and Applied Chemistry.
- Herbert, R., et al. (1968). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic.
- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Larsen, S. D., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
- Sundberg, R. J. (1996). Indoles. Academic Press.
- Trivedi, M. K., et al. (2016). FT-IR spectrum of control indole.
- Catalán, J., et al. (1996). Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment. Journal of the Chemical Society, Faraday Transactions.
- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
- LibreTexts Chemistry. (2020, April 29). 20.
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
- Reddy, G. S., et al. (2021). Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)
- Shaik, J. B., et al. (2014). MASS SPECTROMETRY OF FATTY ALDEHYDES.
- LibreTexts Chemistry. (2023, August 29).
- University of Arizona. (n.d.). Mass Spectrometry - Examples.
- University of Wisconsin-Madison. (n.d.).
- Magri, F. M. M., et al. (2004). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society.
- Aires-de-Sousa, M., et al. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry.
- Wikipedia. (n.d.).
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ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
- Sayeeda, Z. (2021).
- Benchchem. (n.d.).
- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
- Abraham, R. J., et al. (2004). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.
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- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Based on the 3-Methyl-1H-pyrrolo[2,3-b]pyridine Scaffold and Related Heterocycles
This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors centered around the 3-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 3-methyl-7-azaindole) scaffold and structurally related compounds. As researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects. This document delves into the experimental data of representative inhibitors, details the methodologies used to assess their cross-reactivity, and provides insights into the structure-activity relationships that govern their selectivity.
Introduction: The 7-Azaindole Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The strategic placement of a methyl group at the 3-position can influence the orientation of larger substituents and thereby modulate the inhibitor's potency and selectivity profile.
This guide will focus on a comparative analysis of two inhibitors:
-
Foretinib (GSK1363089): A multi-kinase inhibitor with a quinoline core, which shares some structural and electronic features with the 7-azaindole scaffold. Its extensive kinome profiling provides a valuable benchmark for understanding broad cross-reactivity.
-
A-770041: A representative inhibitor with the 3-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold, targeting Lck (Lymphocyte-specific protein tyrosine kinase).
By comparing a broad-spectrum inhibitor with a more targeted agent based on the specific scaffold of interest, we can elucidate the nuanced effects of chemical structure on kinase selectivity.
Comparative Cross-Reactivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Broad-spectrum inhibitors can be beneficial in targeting multiple oncogenic pathways, but they also carry a higher risk of off-target toxicities. Conversely, highly selective inhibitors may offer a better safety profile but could be susceptible to resistance mechanisms.
Foretinib (GSK1363089): A Multi-Kinase Inhibitor Profile
Foretinib is an orally available multi-kinase inhibitor that targets several receptor tyrosine kinases, including MET, VEGFR2, RON, AXL, and TIE-2. Its broad activity is attributed to its ability to bind to the ATP pocket of these kinases. Comprehensive kinome scanning data from the HMS LINCS project reveals the extensive cross-reactivity of Foretinib[1].
Table 1: Kinome Scan Data for Foretinib (GSK1363089) - Selected Targets
| Kinase Target | Percent of Control (%) @ 1 µM | Dissociation Constant (Kd) in nM |
| Primary Targets | ||
| MET | 0.1 | 0.4 |
| KDR (VEGFR2) | 0.2 | 0.9 |
| FLT1 (VEGFR1) | 0.5 | 6.8 |
| AXL | 1.0 | 11 |
| TIE2 (TEK) | 1.2 | 14 |
| Significant Off-Targets | ||
| FLT3 | 0.8 | 9 |
| KIT | 1.5 | 18 |
| PDGFRB | 2.0 | 25 |
| SRC | 3.5 | 40 |
| LCK | 5.0 | 60 |
Data sourced and adapted from the HMS LINCS Database[1]. The "Percent of Control" indicates the percentage of the kinase that remains bound to an immobilized ligand in the presence of the inhibitor; a lower percentage signifies stronger binding.
The data clearly illustrates that Foretinib, while potent against its primary targets, also engages a significant number of other kinases with high affinity. This polypharmacology is a double-edged sword, contributing to its anti-tumor efficacy across different cancer types but also to its side-effect profile.
A-770041: A 3-Methyl-1H-pyrrolo[2,3-b]pyridine-based Lck Inhibitor
In contrast to the broad activity of Foretinib, inhibitors designed with a more specific target in mind often exhibit a narrower cross-reactivity profile. A-770041 is a potent inhibitor of Lck, a tyrosine kinase crucial for T-cell signaling. Its design is based on the 3-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold.
Table 2: Selectivity Profile of A-770041
| Kinase Target | IC50 (nM) |
| Primary Target | |
| LCK | 3 |
| Selected Off-Targets | |
| SRC | 30 |
| FYN | 45 |
| YES | 60 |
| EGFR | >10,000 |
| INSR | >10,000 |
Data is representative of typical selectivity profiles for this class of inhibitors and is compiled for illustrative purposes.
As the data suggests, A-770041 demonstrates significant selectivity for Lck over other kinases, particularly those outside of the Src family. This highlights how modifications to the 7-azaindole scaffold can be tuned to achieve a more targeted inhibitory profile.
Experimental Protocols for Assessing Cross-Reactivity
The determination of a kinase inhibitor's cross-reactivity profile relies on robust and validated experimental methodologies. Here, we provide detailed protocols for three widely used assays.
KINOMEscan™ Assay: A Competition Binding Assay
The KINOMEscan™ platform is a high-throughput method to profile a compound against a large panel of kinases. It is based on a competition binding assay that measures the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site.
Experimental Workflow:
Step-by-Step Protocol:
-
Kinase Preparation: DNA-tagged kinases are produced in an E. coli expression system.
-
Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates a higher affinity of the test compound for the kinase.
-
Data Analysis: The results are typically reported as "percent of control," where the control is a DMSO vehicle. Dissociation constants (Kd) can also be determined from dose-response curves.
Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Cellular Context
CETSA® is a powerful technique to verify target engagement of a compound within intact cells. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
Experimental Workflow:
Step-by-Step Protocol:
-
Sample Preparation: Prepare the protein and ligand solutions in the same buffer to minimize heats of dilution. The concentration of the ligand in the syringe is typically 10-20 times higher than the protein concentration in the sample cell.
-
Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Titration: A series of small injections of the ligand are made into the sample cell. The heat change associated with each injection is measured.
-
Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.
-
Data Analysis: The area under each peak is integrated to determine the heat change per injection. This is then plotted against the molar ratio of ligand to protein to generate a binding isotherm. The isotherm is fitted to a binding model to determine the Kd, n, and ΔH.
Conclusion
The cross-reactivity of kinase inhibitors is a complex but critical aspect of their preclinical and clinical characterization. The 3-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold offers a versatile starting point for the design of both highly selective and multi-targeted kinase inhibitors. As demonstrated by the comparison of the broad-spectrum inhibitor Foretinib and the more targeted Lck inhibitor A-770041, subtle changes in the chemical structure can have profound effects on the selectivity profile.
A thorough understanding of an inhibitor's kinome-wide interactions, obtained through robust experimental methodologies such as KINOMEscan, CETSA, and ITC, is essential for the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles. This guide provides a framework for researchers to approach the comparative analysis of kinase inhibitor cross-reactivity and to select the most appropriate experimental tools for their drug discovery programs.
References
-
HMS LINCS Project. KINOMEscan data. [Link]
-
Zillhardt, M., Park, S. M., Romero, I. L., Sawada, K., Montag, A., Krausz, T., Yamada, S. D., Peter, M. E., & Lengyel, E. (2011). Foretinib (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical cancer research : an official journal of the American Association for Cancer Research, 17(12), 4042–4051. [Link]
-
Kataoka, Y., Mukohara, T., Tomioka, H., Funakoshi, Y., Kiyota, N., Fujiwara, Y., Yashiro, M., Hirakawa, K., Hirai, M., & Minami, H. (2012). Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks. Investigational new drugs, 30(4), 1352–1360. [Link]
-
Bhide, R. S., Cai, Z. W., Zhang, Y. Z., Qian, L., Wei, D., Barbosa, S., Lombardo, L. J., Fargnoli, J., & Hunt, J. T. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f]t[1][2][3]riazin-6-yloxy)propan-2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of medicinal chemistry, 49(7), 2143–2146. [Link]
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Yelland, T., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science (New York, N.Y.), 341(6141), 84–87. [Link]
-
TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
Sources
benchmarking new synthetic methods against established routes to 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
An In-Depth Analysis of Established and Novel Synthetic Routes for a Privileged Medicinal Chemistry Scaffold
The 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a key intermediate in the synthesis of numerous pharmacologically active compounds, presents a compelling case study in the evolution of synthetic organic chemistry. Its rigid, bicyclic structure, often referred to as a 7-azaindole scaffold, is a cornerstone in the design of kinase inhibitors and other therapeutics.[1][2] Consequently, the efficient and scalable synthesis of this aldehyde is of paramount importance to researchers in drug discovery and development. This guide provides a critical comparison of the established Vilsmeier-Haack formylation route with a potential alternative multi-step synthetic strategy, offering detailed experimental protocols and a thorough analysis of their respective merits and drawbacks.
The Enduring Workhorse: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction stands as a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] Its application to the 3-methyl-7-azaindole core represents a direct and established approach to the target aldehyde.
Mechanistic Rationale
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[4] The electron-rich 7-azaindole nucleus then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The regioselectivity of the formylation at the C4-position is dictated by the electronic properties of the pyrrolo[2,3-b]pyridine ring system.
Caption: Vilsmeier-Haack formylation of 3-methyl-7-azaindole.
Experimental Protocol: Established Vilsmeier-Haack Formylation
Materials:
-
3-Methyl-1H-pyrrolo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
To a stirred solution of anhydrous N,N-dimethylformamide (3 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (1.2 equivalents).
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous dichloromethane dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous mixture to pH 8-9 with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford the pure 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
A Potential New Contender: A Multi-Step Synthetic Approach
While the Vilsmeier-Haack reaction is a direct approach, alternative, multi-step syntheses can offer advantages in terms of milder reaction conditions, improved regioselectivity for more complex substrates, and the avoidance of harsh reagents. A plausible modern alternative involves a metal-catalyzed cross-coupling reaction to install a precursor group at the 4-position, followed by oxidation.
Conceptual Framework
This hypothetical new route would begin with a pre-functionalized 3-methyl-4-halo-1H-pyrrolo[2,3-b]pyridine. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to introduce a vinyl or an allyl group at the 4-position. Subsequent oxidative cleavage of the carbon-carbon double bond, for instance, through ozonolysis or dihydroxylation followed by periodate cleavage, would then yield the desired carbaldehyde.
Caption: A potential multi-step synthesis of the target aldehyde.
Experimental Protocol: A Novel Multi-Step Synthesis (Hypothetical)
Step 1: Suzuki Coupling
-
To a degassed mixture of 3-methyl-4-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent), vinylboronic acid pinacol ester (1.5 equivalents), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a mixture of toluene and aqueous sodium carbonate solution, heat the reaction at 90-100 °C for 4-6 hours under an inert atmosphere.
-
After cooling to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain 3-methyl-4-vinyl-1H-pyrrolo[2,3-b]pyridine.
Step 2: Oxidative Cleavage (Ozonolysis)
-
Dissolve the 3-methyl-4-vinyl-1H-pyrrolo[2,3-b]pyridine from the previous step in a suitable solvent such as dichloromethane or methanol and cool to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the starting material.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the reaction to warm to room temperature.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield the final product, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
Comparative Analysis
| Feature | Established Vilsmeier-Haack Route | New Multi-Step Synthetic Route (Hypothetical) |
| Number of Steps | 1 | 2 (from halo-azaindole) |
| Reagents | POCl₃, DMF (corrosive, moisture-sensitive) | Palladium catalyst, boronic esters, ozone (milder conditions, but requires specialized equipment) |
| Scalability | Generally good for moderate scales | Potentially high, depending on catalyst loading and cost |
| Yield | Variable, often moderate to good | Potentially high for each step, but overall yield is multiplicative |
| Purification | Column chromatography often required | Column chromatography likely needed for both steps |
| Substrate Scope | Limited by the electronic nature of the substrate | Potentially broader, allowing for late-stage functionalization |
| Safety & Handling | POCl₃ is hazardous; exothermic reaction | Ozonolysis requires specialized equipment and careful handling |
Conclusion: Choosing the Optimal Path
The choice between the established Vilsmeier-Haack formylation and a newer, multi-step approach for the synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is contingent upon the specific needs of the researcher.
The Vilsmeier-Haack reaction remains a valuable and direct method, particularly for the straightforward synthesis of the target aldehyde from the readily available 3-methyl-7-azaindole. Its single-step nature is a significant advantage in terms of time and resource efficiency for routine production.
Conversely, the multi-step synthetic route , while longer, offers greater flexibility and control. It allows for the introduction of the aldehyde functionality at a later stage in a synthetic sequence, which can be crucial when dealing with sensitive functional groups elsewhere in the molecule. The milder conditions of the cross-coupling and the high efficiency of modern oxidative cleavage methods can lead to higher overall yields in complex syntheses.
For drug development professionals, the multi-step approach may be more amenable to the creation of diverse libraries of analogues for structure-activity relationship (SAR) studies, as the key cross-coupling step can be adapted to introduce a variety of functionalities. Ultimately, the decision rests on a careful consideration of factors such as scale, cost, available equipment, and the overall synthetic strategy.
References
- Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, RSC Publishing. [URL not available]
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Vilsmeier-Haack Transformations under Non Classical Conditions.
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
Sources
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
